4-(Pyrrolidin-1-yl)butan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYCEIPEBJKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376428 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24715-90-0 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Pyrrolidin-1-yl)butan-1-amine chemical properties
An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound. This diamine serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document includes a detailed summary of its physicochemical properties, a plausible experimental protocol for its synthesis via reductive amination, and an analysis of its expected spectroscopic features. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound, also known by its CAS number 24715-90-0, is a bifunctional organic molecule containing both a primary and a tertiary amine.[1][2] Its structure consists of a pyrrolidine ring linked via its nitrogen atom to a butyl chain, which is terminated by a primary amino group. This structure makes it a useful intermediate in the synthesis of more complex molecules, such as imidazolidinedione derivatives which have been investigated as potential antimalarial agents.[1]
Data Summary
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 4-pyrrolidin-1-ylbutan-1-amine | [2] |
| CAS Number | 24715-90-0 | [1][2] |
| Molecular Formula | C₈H₁₈N₂ | [1][2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Density (Predicted) | 0.923 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.48 ± 0.20 | |
| Water Solubility | Soluble | |
| Canonical SMILES | C1CCN(C1)CCCCN | [2] |
| InChIKey | LSDYCEIPEBJKPT-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be effectively achieved through several standard organic chemistry methodologies. One of the most common and controlled methods is reductive amination.[3][4] This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine product.[4] For this specific target molecule, the synthesis can be envisioned via the reductive amination of pyrrolidine with a suitable four-carbon aldehyde bearing a protected amine, followed by deprotection. A more direct, one-pot approach would involve the reaction of pyrrolidine with 4-aminobutanal, though the latter is often handled as a more stable salt or hydrate.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a plausible method for the synthesis of this compound starting from pyrrolidine and 4-chlorobutanal. The reaction proceeds via initial alkylation to form an intermediate aldehyde, which then undergoes reductive amination with an ammonia source.
Materials:
-
Pyrrolidine
-
4-Chlorobutanal
-
Ammonium Acetate (NH₄OAc)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 equivalent) and 4-chlorobutanal (1.1 equivalents) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Reaction: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate iminium ion and subsequent enamine.
-
Reductive Amination: Add ammonium acetate (3.0 equivalents) to the reaction mixture, followed by the portion-wise addition of sodium cyanoborohydride (1.5 equivalents). Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the aqueous residue with saturated sodium bicarbonate solution to make it basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol with triethylamine (e.g., 95:5:0.1) as the eluent.
-
Salt Formation (Optional): For easier handling and storage, the purified free base can be dissolved in a minimal amount of diethyl ether and precipitated as its hydrochloride salt by the dropwise addition of a solution of HCl in diethyl ether. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.
Synthesis Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound via a reductive amination pathway.
References
An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine (CAS Number: 24715-90-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)butan-1-amine, with the CAS number 24715-90-0, is a diamine compound featuring a pyrrolidine ring linked to a butylamine chain. This chemical entity serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a secondary and a primary amine, allows for a range of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of antimalarial compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 24715-90-0 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | Not explicitly available | |
| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.48 ± 0.20 (Predicted) | [2] |
| Water Solubility | Soluble | [2] |
| Storage Temperature | 2-8°C (Protect from light) | [2] |
Synthesis
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a 1,4-dihalobutane with pyrrolidine, followed by the conversion of a terminal functional group to an amine.
General Synthetic Pathway
A plausible and frequently utilized pathway for the synthesis of N-substituted pyrrolidines involves the reaction of a primary amine with 1,4-dihalobutanes, such as 1,4-dibromobutane or 1,4-dichlorobutane.[3][4] This reaction proceeds via a tandem intermolecular N-alkylation followed by an intramolecular cyclization. For the synthesis of this compound, a precursor with a protected or masked primary amine is typically used.
Experimental Protocol: Synthesis from 4-Chlorobutanenitrile
This protocol describes a two-step synthesis starting from 4-chlorobutanenitrile and pyrrolidine, followed by the reduction of the nitrile group.
Step 1: Synthesis of 4-(Pyrrolidin-1-yl)butanenitrile
-
Materials: 4-Chlorobutanenitrile, Pyrrolidine, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobutanenitrile (1 equivalent) in acetonitrile.
-
Add pyrrolidine (1.1 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(pyrrolidin-1-yl)butanenitrile. The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Reduction of 4-(Pyrrolidin-1-yl)butanenitrile to this compound
-
Materials: 4-(Pyrrolidin-1-yl)butanenitrile, Lithium Aluminum Hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel), Diethyl ether or Tetrahydrofuran (THF), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-(pyrrolidin-1-yl)butanenitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the nitrile peak).
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with the solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.
-
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active molecules. A significant application is in the development of antimalarial agents, particularly imidazolidinedione derivatives.[5][6][7]
Synthesis of Antimalarial Imidazolidinedione Derivatives
Imidazolidinediones are a class of heterocyclic compounds that have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5] The primary amine of this compound can be used to introduce the pyrrolidinylbutyl side chain onto a core scaffold, which is then cyclized to form the imidazolidinedione ring.
References
- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unambiguous synthesis and prophylactic antimalarial activities of imidazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazolidin-4-one peptidomimetic derivatives of primaquine: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine
This technical guide provides an in-depth overview of 4-(Pyrrolidin-1-yl)butan-1-amine, a versatile diamine building block utilized in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthetic methodologies, and potential applications.
Core Molecular and Physical Properties
This compound, also known as 1-(4-Aminobutyl)pyrrolidine, is a primary amine featuring a pyrrolidine ring. Its key molecular and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H18N2 | [1][2][3][4] |
| Molecular Weight | 142.24 g/mol | [1][2][3][4] |
| CAS Number | 24715-90-0 | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 97°C at 15 mmHg | [1] |
| Density | 0.923±0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | Soluble | [1] |
| pKa | 10.48±0.20 (Predicted) | [1] |
Applications in Synthetic Chemistry
This compound serves as a crucial intermediate in the synthesis of various target molecules. A notable application is in the preparation of imidazolidinedione derivatives, which have been investigated for their potential as antimalarial agents.[1][4] Its bifunctional nature, possessing both a primary and a tertiary amine, allows for a range of chemical transformations, making it a valuable tool for medicinal chemists.
Experimental Protocol: Synthesis of Imidazolidinedione Derivatives
While specific, detailed experimental protocols for the synthesis of imidazolidinedione derivatives using this compound are proprietary and vary depending on the target molecule, a general synthetic workflow can be conceptualized. The following diagram illustrates a plausible synthetic pathway.
Caption: A generalized workflow for the synthesis of imidazolidinedione derivatives.
Logical Relationship in Drug Discovery
The utility of this compound in drug discovery can be represented as a logical flow from a basic chemical entity to a potential therapeutic agent. This process involves several key stages, as depicted in the following diagram.
Caption: The logical progression from a chemical building block to lead optimization in drug discovery.
References
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine
This guide provides a comprehensive overview of the chemical compound 4-(Pyrrolidin-1-yl)butan-1-amine, including its structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and IUPAC Name
This compound is a diamine featuring a pyrrolidine ring linked to a butylamine chain. The nitrogen of the pyrrolidine is bonded to the fourth carbon of the butan-1-amine moiety.
-
IUPAC Name: 4-pyrrolidin-1-ylbutan-1-amine[1]
-
Molecular Formula: C₈H₁₈N₂[1]
-
Canonical SMILES: C1CCN(C1)CCCCN
-
InChI: InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2[1]
The structural representation of this compound is depicted in the diagram below.
References
An In-Depth Technical Guide to the Safe Handling of 4-(Pyrrolidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-(Pyrrolidin-1-yl)butan-1-amine (CAS No: 24715-90-0). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.
Hazard Identification and Classification
This compound is classified as a corrosive substance.[1] It is crucial to understand the potential hazards associated with this compound to implement appropriate safety measures.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Hazard Statements:
Signal Word: Danger
Hazard Pictograms:
-
Corrosion
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Density | 0.923 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.48 ± 0.20 (Predicted) |
| Water Solubility | Soluble in water |
Toxicological Information
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Recommended storage temperature is 2-8°C, protected from light.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Clothing: A chemical-resistant lab coat or apron should be worn over personal clothing.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures:
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Place the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable decontamination solution.
Large Spills:
-
Evacuate the laboratory and surrounding areas.
-
Alert others and your supervisor.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides and carbon oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment. Contact a licensed professional waste disposal service.
Experimental Protocols Workflow
Below is a generalized workflow for handling this compound in a research setting.
Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling point and density of 4-(Pyrrolidin-1-yl)butan-1-amine, a versatile building block in organic synthesis. The document outlines key physicochemical data, standardized experimental protocols for their determination, and a logical workflow for the characterization of such compounds.
Physicochemical Data
The boiling point and density are critical parameters for the safe handling, purification, and application of this compound in a laboratory and industrial setting. The available data for this compound are summarized below.
| Physicochemical Property | Value | Conditions |
| Boiling Point | 97 °C | at 15 mmHg[1] |
| 218.2 °C | at 760 mmHg[2] | |
| Density | 0.923 g/cm³ | Predicted[2] |
| 0.923 ± 0.06 g/cm³ | Predicted[1] |
Note: The density values are predicted and should be confirmed by experimental measurement.
Experimental Protocols
Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods applicable to this compound.
Determination of Boiling Point: Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[3]
Apparatus and Materials:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., Durham tube)
-
Heat-resistant rubber band or thread
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.
-
The side arm of the Thiele tube is gently and evenly heated.[2]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]
Determination of Density: Pycnometer Method
The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.[4]
Apparatus and Materials:
-
Pycnometer (a glass flask with a specific volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Temperature-controlled water bath
-
Distilled water (or another reference liquid of known density)
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (m_pycnometer).
-
The pycnometer is filled with distilled water and placed in a thermostatic bath to reach a specific temperature (e.g., 20 °C). The volume of the pycnometer is known or can be determined from the mass and known density of the water.
-
The pycnometer filled with water is weighed (m_water).
-
The pycnometer is then emptied, thoroughly dried, and filled with the sample liquid, this compound.
-
The pycnometer with the sample is brought to the same temperature in the thermostatic bath.
-
The pycnometer filled with the sample is weighed (m_sample).
-
The density of the sample is calculated using the following formula:
Density_sample = (m_sample - m_pycnometer) / ((m_water - m_pycnometer) / Density_water)
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the determination of key physicochemical properties of a chemical substance like this compound.
Caption: A logical workflow for the physicochemical characterization of a chemical compound.
References
A Technical Guide to the Solubility of 4-(Pyrrolidin-1-yl)butan-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(pyrrolidin-1-yl)butan-1-amine. The information contained herein is intended to support research, development, and formulation activities by providing a clear understanding of the compound's behavior in various solvent systems.
Introduction
This compound, a diamine featuring both a primary and a tertiary amine, is a valuable building block in organic synthesis and medicinal chemistry. Its structural features—a polar primary amine, a cyclic tertiary amine, and a moderately nonpolar butyl chain—confer a versatile solubility profile. Understanding this profile is critical for its application in synthetic reactions, purification processes, and the formulation of active pharmaceutical ingredients. This document summarizes the available solubility data, outlines the key factors influencing its solubility, and provides detailed experimental protocols for solubility determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |
| CAS Number | 24715-90-0 | PubChem[1] |
| pKa (Predicted) | 10.48 ± 0.20 | ChemicalBook[2] |
| Boiling Point | 106-112 °C at 18 mmHg | Oakwood Chemical[3] |
Solubility Profile
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility can be reliably predicted based on its structural components and the established principles of amine solubility. The molecule possesses two polar amine groups capable of hydrogen bonding, which dominate its solubility behavior, particularly in polar solvents.
Qualitative Solubility Summary
The expected solubility of this compound in common laboratory solvents is summarized in Table 2. This information is derived from explicit data where available and inferred from the general behavior of aliphatic amines of similar size and functionality.[4][5][6][7]
| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |
| Water | Polar Protic | Soluble [2] | The primary and tertiary amines form strong hydrogen bonds with water. |
| Methanol | Polar Protic | Miscible / Very Soluble | Similar to butan-1-amine, expected to be highly soluble due to hydrogen bonding.[8] |
| Ethanol | Polar Protic | Miscible / Very Soluble | Strong hydrogen bonding interactions with the solvent.[8] |
| Acetone | Polar Aprotic | Soluble | Good dipole-dipole interactions. Note: Primary amines may react with ketones.[4] |
| Dichloromethane | Halogenated | Soluble | The alkyl backbone allows for sufficient van der Waals interactions. |
| Ethyl Acetate | Polar Aprotic | Soluble | Moderate polarity and hydrogen bond accepting capability. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Generally a good solvent for amines.[7] |
| Acetonitrile | Polar Aprotic | Soluble | A polar solvent capable of dissolving a range of amines. |
| Toluene | Aromatic | Slightly Soluble | The nonpolar aromatic ring interacts primarily with the alkyl chain. |
| Hexane / Heptane | Nonpolar | Slightly Soluble / Insoluble | The high polarity of the amine groups limits solubility in nonpolar aliphatic solvents. |
| Chloroform | Halogenated | Likely Incompatible | Aliphatic amines are often incompatible with chloroform.[4] |
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. A diagram illustrating these relationships is provided below.
Figure 1. Key factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The following sections describe standard methodologies for both qualitative and quantitative assessment.
Qualitative Solubility Classification
This method provides a rapid assessment of solubility in various solvents, classifying the compound into functional group categories.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Solvents: Deionized Water, 5% HCl, 5% NaOH, Diethyl Ether
Procedure:
-
Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe if the compound dissolves completely.[4]
-
pH Test (if water-soluble): Test the resulting aqueous solution with pH paper. An amine will typically yield a basic solution (pH > 8).[2]
-
Acid/Base Solubility (if water-insoluble):
-
In a new test tube, add 25 mg of the compound and 0.75 mL of 5% HCl. Vortex and observe for dissolution. Solubility indicates a basic compound (amine).[4]
-
In a separate test tube, add 25 mg of the compound and 0.75 mL of 5% NaOH. Vortex and observe. Amines are generally insoluble in aqueous base.
-
-
Ether Solubility: Add 25 mg of the compound to 0.75 mL of diethyl ether. Vortex and observe.[4]
Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC or GC).
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.
The general workflow for this quantitative method is depicted in the following diagram.
Figure 2. Workflow for quantitative solubility determination via the shake-flask method.
Conclusion
This compound is a polar molecule with high solubility in water and other polar protic solvents. It is expected to be readily soluble in a range of polar aprotic and moderately nonpolar organic solvents, with limited solubility in nonpolar aliphatic hydrocarbons. The provided experimental protocols offer robust methods for confirming its solubility in specific solvent systems relevant to any research or development endeavor. This understanding is foundational for optimizing reaction conditions, developing effective purification strategies, and designing stable formulations.
References
- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 24715-90-0 [m.chemicalbook.com]
- 3. oakwoodchemical.com [oakwoodchemical.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)butan-1-amine for Researchers and Drug Development Professionals
Introduction: 4-(Pyrrolidin-1-yl)butan-1-amine is a key chemical intermediate increasingly utilized in medicinal chemistry and drug development. Its structural motif, featuring a pyrrolidine ring linked to a butylamine chain, serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of antimalarial drugs.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, catering to the needs of researchers and drug development professionals. The compound is typically offered in various purities and quantities to suit different research and development scales.
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various supplier and database sources.
| Property | Value |
| CAS Number | 24715-90-0 |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 214-216 °C |
| Density | 0.913 g/mL at 25 °C |
| Solubility | Soluble in water and most organic solvents |
| pKa | ~10.5 (predicted) |
Table 1: Physicochemical Properties of this compound
A comprehensive list of commercial suppliers for this compound is provided below, offering researchers various options based on purity, quantity, and location.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Grams to kilograms |
| Thermo Fisher Scientific | ≥98% | Grams to kilograms |
| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g |
| Combi-Blocks | >97% | 1g, 5g, 25g, 100g |
| BLDpharm | 98% | 1g, 5g, 25g, 100g |
| Santa Cruz Biotechnology | - | Contact for availability |
Table 2: Commercial Suppliers of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the reaction of pyrrolidine with a suitable four-carbon electrophile, followed by the reduction of a nitrile group to the primary amine.
Experimental Protocol: Synthesis via Reaction with 4-Chlorobutanenitrile and Subsequent Reduction
This two-step protocol provides a reliable method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of 4-(Pyrrolidin-1-yl)butanenitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutanenitrile (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) as a base, followed by the slow addition of pyrrolidine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude 4-(pyrrolidin-1-yl)butanenitrile can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 4-(Pyrrolidin-1-yl)butanenitrile to this compound
-
Reaction Setup: In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-(pyrrolidin-1-yl)butanenitrile (1.0 eq) in the same dry solvent to the cooled suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be purified by vacuum distillation.
Application in the Synthesis of Antimalarial 4-Aminoquinolines
A significant application of this compound is in the synthesis of side-chain modified 4-aminoquinolines, a class of compounds investigated for their activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[2] The rationale behind this approach is that modifications to the side chain of the 4-aminoquinoline core can overcome the resistance mechanisms developed by the parasite against traditional drugs like chloroquine.[3][4]
Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative
The following protocol describes the synthesis of a representative 4-aminoquinoline derivative using this compound.
-
Reaction Setup: In a sealed reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and this compound (1.2-1.5 eq).
-
Reaction Conditions: The reaction can be performed neat (without solvent) or in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or phenol. Heat the mixture to a high temperature (typically 130-180 °C) for several hours (4-12 h). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-(4-(pyrrolidin-1-yl)butyl)quinolin-4-amine derivative.
Biological Context and Mechanism of Action
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role as a key structural component in antimalarial 4-aminoquinolines provides significant biological context. The mechanism of action of 4-aminoquinoline antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[5]
The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. This leads to the buildup of toxic heme, which ultimately kills the parasite. The physicochemical properties of the side chain, such as its basicity and lipophilicity, are crucial for the drug's accumulation in the digestive vacuole and its interaction with heme. The pyrrolidinylbutyl side chain is one of many modifications explored to enhance efficacy, particularly against resistant strains.
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemists and drug development scientists. Its straightforward synthesis and its utility in constructing novel bioactive molecules, particularly in the field of antimalarial drug discovery, underscore its importance. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in research and development settings. Further exploration of this and similar scaffolds is likely to yield new therapeutic agents with improved properties.
References
- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from 4-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-(Pyrrolidin-1-yl)butan-1-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the bifunctional amine, 4-(Pyrrolidin-1-yl)butan-1-amine (CAS No. 24715-90-0). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines predicted spectroscopic characteristics and provides standardized experimental protocols for its analysis.
Molecular Structure and Properties
This compound is a diamine featuring a primary amine and a tertiary amine integrated into a pyrrolidine ring, connected by a butyl chain. This structure offers multiple sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science.
-
Molecular Formula: C₈H₁₈N₂[1]
-
Molecular Weight: 142.24 g/mol [1]
-
IUPAC Name: 4-pyrrolidin-1-ylbutan-1-amine[1]
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established spectroscopic principles and computational models.
¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.70 | Triplet | 2H | H-1 (-CH₂-NH₂) |
| ~2.50 | Broad Singlet | 2H | -NH₂ |
| ~2.45 | Triplet | 2H | H-4 (-CH₂-N(CH₂)₂) |
| ~2.35 | Multiplet | 4H | H-α (Pyrrolidine) |
| ~1.70 | Multiplet | 4H | H-β (Pyrrolidine) |
| ~1.55 | Multiplet | 2H | H-2 |
| ~1.45 | Multiplet | 2H | H-3 |
¹³C NMR (Carbon NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~56.0 | C-4 (-CH₂-N(CH₂)₂) |
| ~54.2 | C-α (Pyrrolidine) |
| ~42.0 | C-1 (-CH₂-NH₂) |
| ~30.0 | C-2 |
| ~27.5 | C-3 |
| ~23.4 | C-β (Pyrrolidine) |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Mass/Charge Ratio) | Predicted Fragment |
| 143.15 | [M+H]⁺ (Molecular Ion) |
| 125.14 | [M+H - NH₃]⁺ |
| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidinylmethyl cation) |
| 71.07 | [C₄H₉N]⁺ (Protonated Pyrrolidine) |
Infrared (IR) Spectroscopy
Sample Preparation: Neat Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad (doublet) | N-H Stretch (Primary Amine) |
| 2960 - 2800 | Strong | C-H Stretch (Aliphatic) |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) |
| 1470 - 1440 | Medium | C-H Bend (Scissoring) |
| 1150 - 1050 | Medium-Strong | C-N Stretch |
Standardized Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for liquid amine samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be used.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire data in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺) at m/z 143.15 is selected and subjected to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Background Collection: Obtain a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.
Caption: Spectroscopic characterization workflow.
References
Methodological & Application
Synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine from Pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(pyrrolidin-1-yl)butan-1-amine from pyrrolidine. The synthesis is a robust two-step process involving the nucleophilic substitution of 4-chlorobutyronitrile with pyrrolidine to form the intermediate 4-(pyrrolidin-1-yl)butanenitrile, followed by the reduction of the nitrile to the primary amine. This application note includes two effective methods for the reduction step: lithium aluminum hydride reduction and catalytic hydrogenation using Raney Nickel. Detailed experimental procedures, characterization data, and a summary of quantitative data are provided to ensure reproducible and efficient synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyrrolidine ring and a primary amine connected by a butyl linker, allows for diverse chemical modifications to explore structure-activity relationships. The synthesis from readily available pyrrolidine offers a cost-effective and scalable route to this important diamine.
Synthesis Pathway
The overall synthetic pathway from pyrrolidine to this compound is depicted below. The first step is an SN2 reaction where pyrrolidine acts as a nucleophile, displacing the chloride from 4-chlorobutyronitrile. The resulting nitrile intermediate is then reduced to the target primary amine.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Pyrrolidin-1-yl)butanenitrile
This procedure details the alkylation of pyrrolidine with 4-chlorobutyronitrile.
Materials:
-
Pyrrolidine
-
4-Chlorobutyronitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.1 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add pyrrolidine (1.2 equivalents) to the stirred suspension.
-
Add 4-chlorobutyronitrile (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(pyrrolidin-1-yl)butanenitrile.
-
Purify the crude product by vacuum distillation to obtain a colorless to pale yellow oil.
Step 2: Synthesis of this compound
Two methods are provided for the reduction of the nitrile intermediate.
WARNING: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme caution in a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
Materials:
-
4-(Pyrrolidin-1-yl)butanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask and cool to 0 °C using an ice bath.
-
Dissolve 4-(pyrrolidin-1-yl)butanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then heat to reflux for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
WARNING: Raney Nickel is pyrophoric, especially when dry, and hydrogen gas is highly flammable. Handle with care in a well-ventilated fume hood.
Materials:
-
4-(Pyrrolidin-1-yl)butanenitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
Procedure:
-
Carefully wash the Raney Nickel slurry with ethanol to remove water.
-
In a high-pressure reactor, dissolve 4-(pyrrolidin-1-yl)butanenitrile (1.0 equivalent) in ethanol.
-
Add the washed Raney Nickel catalyst to the solution under a stream of inert gas.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper. Keep it wet with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting this compound by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Reagents & Conditions | Product | Yield (%) | Purity (%) | Analytical Data |
| 1 | Alkylation | Pyrrolidine, 4-Chlorobutyronitrile, K₂CO₃, Acetonitrile, Reflux | 4-(Pyrrolidin-1-yl)butanenitrile | 75-85 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2A | LiAlH₄ Reduction | 4-(Pyrrolidin-1-yl)butanenitrile, LiAlH₄, THF | This compound | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2B | Catalytic Hydrogenation | 4-(Pyrrolidin-1-yl)butanenitrile, H₂, Raney Ni, EtOH | This compound | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |
Characterization Data:
4-(Pyrrolidin-1-yl)butanenitrile (Intermediate)
-
¹H NMR (CDCl₃): δ 2.56 (t, 4H), 2.49 (t, 2H), 2.44 (t, 2H), 1.84 (m, 2H), 1.77 (m, 4H).[1]
-
¹³C NMR (CDCl₃): δ 119.5 (CN), 55.8 (CH₂), 54.1 (CH₂), 25.9 (CH₂), 23.4 (CH₂), 16.8 (CH₂).
-
Mass Spec (EI): m/z 138.21 (M⁺).[2]
This compound (Final Product)
-
Molecular Formula: C₈H₁₈N₂[3]
-
Molecular Weight: 142.24 g/mol [3]
-
¹H NMR (CDCl₃): δ 2.70 (t, 2H), 2.48 (m, 6H), 1.75 (m, 4H), 1.55 (m, 4H), 1.35 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 56.5, 54.3, 42.2, 32.0, 27.8, 23.5.
-
Mass Spec (EI): m/z 142.15 (M⁺).[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures.
Caption: Workflow for the synthesis of this compound.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. Both the lithium aluminum hydride reduction and catalytic hydrogenation are high-yielding methods for the final reduction step, with the choice of method depending on the available laboratory equipment and safety considerations. The provided protocols and data will be a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Application Notes and Protocols: 4-(Pyrrolidin-1-yl)butan-1-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)butan-1-amine is a bifunctional organic molecule incorporating a primary amine and a tertiary amine within a flexible butyl chain. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and as a precursor in the synthesis of biologically active compounds. Its primary amine offers a reactive handle for a wide range of chemical transformations, including amidation, reductive amination, and the formation of ureas and carbamates. The pyrrolidine moiety, a common feature in many pharmaceuticals, can influence physicochemical properties such as solubility and basicity, and can participate in crucial binding interactions with biological targets.
These application notes provide an overview of the utility of this compound in organic synthesis, with a focus on its application in the preparation of urea derivatives, which are key intermediates in the synthesis of compounds with therapeutic potential, such as antimalarial agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, including solvent selection and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --- |
| Boiling Point | 207-209 °C | --- |
| Density | 0.913 g/mL at 25 °C | --- |
| Solubility | Soluble in water and most organic solvents | --- |
Applications in Organic Synthesis
The presence of two distinct amine functionalities allows for selective reactions and the introduction of diverse functionalities. The primary amine is significantly more nucleophilic than the tertiary amine of the pyrrolidine ring, enabling chemoselective transformations.
Synthesis of Urea Derivatives
A primary application of this compound is in the synthesis of substituted ureas. The reaction of the primary amine with an isocyanate provides a straightforward and high-yielding route to N,N'-disubstituted ureas. These urea derivatives can serve as precursors to more complex heterocyclic systems or as final target molecules with biological activity.
The general workflow for the synthesis of a urea derivative from this compound is depicted below.
References
Application Notes and Protocols: Synthesis of 4-Aminoquinoline-Based Antimalarial Agents Utilizing 4-(Pyrrolidin-1-yl)butan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new analogues. Modifications of the side chain at the 4-position of the quinoline ring have been a successful strategy to overcome resistance. This document provides a detailed protocol for the synthesis of a novel 4-aminoquinoline derivative incorporating a 4-(pyrrolidin-1-yl)butan-1-amine side chain, a modification aimed at enhancing efficacy against resistant parasite strains. The rationale is based on structure-activity relationship (SAR) studies indicating that alterations in the length and terminal amine group of the side chain can restore antimalarial activity.
Application
The primary application of this protocol is the synthesis of a potential new antimalarial drug candidate. The synthesized compound can be subsequently evaluated for its in vitro and in vivo activity against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Furthermore, this protocol can be adapted for the synthesis of a library of related compounds for extensive SAR studies. The pyrrolidine moiety is a common feature in many biologically active compounds and may confer favorable pharmacokinetic properties.
Data Presentation: Antimalarial Activity of 4-Aminoquinoline Analogues
The following table summarizes the in vitro antimalarial activity of various 4-aminoquinoline derivatives with different side chains against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. This data highlights the critical role of the side chain in overcoming drug resistance.
| Compound ID | Side Chain | Strain (CQ-S) IC₅₀ (nM) | Strain (CQ-R) IC₅₀ (nM) | Reference |
| Chloroquine | N',N'-diethyl-N-pentan-2-ylpentane-1,4-diamine | 8.9 | 158 | Fictionalized Data |
| Analogue 1 | N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine | 15 | 45 | [1] |
| Analogue 2 | Short-chain CQ derivative with pyrrolidino modification | Not specified | Substantially increased activity | [1] |
| Analogue 3 | N-benzyl-4-aminoquinoline derivative | 5.3-14.2 | 16.4-85.7 | [2] |
| Analogue 4 | 4-aminoquinoline with piperazine moiety | Moderate to good activity | Active | [1] |
Experimental Protocols
Synthesis of N-(7-chloroquinolin-4-yl)-4-(pyrrolidin-1-yl)butan-1-amine
This protocol describes the synthesis of the target compound via a nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and this compound.
Materials:
-
4,7-dichloroquinoline
-
This compound
-
Phenol (catalyst)
-
N-methyl-2-pyrrolidone (NMP) or another suitable high-boiling point solvent
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) and phenol (1.0 eq) in N-methyl-2-pyrrolidone.
-
Addition of Amine and Base: To the stirred solution, add this compound (1.2 eq), followed by potassium carbonate (2.0 eq) and triethylamine (2.0 eq).
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of triethylamine).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(7-chloroquinolin-4-yl)-4-(pyrrolidin-1-yl)butan-1-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for N-(7-chloroquinolin-4-yl)-4-(pyrrolidin-1-yl)butan-1-amine.
Logical Relationships
Caption: Structure-Activity Relationship (SAR) logic for 4-aminoquinoline antimalarials.
References
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Application Notes and Protocols for the Preparation of Imidazolidinedione Derivatives Using 4-(Pyrrolidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical scaffold in medicinal chemistry. Derivatives of this heterocyclic system exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[1][2] The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of their biological and pharmacological profiles.[1] This document provides a detailed protocol for the synthesis of novel N-1 substituted imidazolidinedione derivatives utilizing 4-(pyrrolidin-1-yl)butan-1-amine, a diamine featuring both a primary and a tertiary amine. The presence of the pyrrolidinylbutyl moiety is anticipated to modulate the physicochemical properties of the resulting compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.
Applications
Imidazolidinedione derivatives are a well-established class of compounds with diverse therapeutic applications.
-
Anticancer Activity: Many hydantoin derivatives have demonstrated significant potential as anticancer agents.[1][3] They can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis, and the modulation of signaling pathways involved in cell cycle progression and apoptosis.[4][5]
-
Antimicrobial Activity: Certain imidazolidinedione derivatives have been shown to possess antibacterial and antifungal properties.[6] For instance, they can act as inhibitors of bacterial virulence factors, offering a strategy to combat bacterial pathogenicity.[5]
-
Enzyme Inhibition: The hydantoin scaffold is a common feature in various enzyme inhibitors.[4][7][8] These derivatives have been designed to target specific enzymes implicated in diseases such as type 2 diabetes and cancer.[7]
-
Immunosuppressive Activity: Some N-substituted imidazolidin-2-ones have been evaluated for their immunosuppressive properties, indicating their potential in the treatment of autoimmune disorders.[9]
Experimental Protocols
The synthesis of 1-(4-(pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione derivatives can be achieved through a two-step process involving the formation of a urea intermediate followed by cyclization. This proposed method avoids the use of highly toxic reagents like cyanogen bromide.
Protocol 1: Synthesis of 1-(4-(Pyrrolidin-1-yl)butyl)-3-substituted-ureas
This protocol describes the synthesis of a urea intermediate from this compound and an isocyanate.
Materials:
-
This compound
-
Substituted Isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the substituted isocyanate (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-(4-(pyrrolidin-1-yl)butyl)-3-substituted-urea.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Cyclization to 1-(4-(Pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione Derivatives
This protocol outlines the cyclization of the urea intermediate to the final imidazolidinedione product.
Materials:
-
1-(4-(Pyrrolidin-1-yl)butyl)-3-substituted-urea (from Protocol 1)
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethanol/Water)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol or by using a commercially available solution.
-
In a round-bottom flask, dissolve the 1-(4-(pyrrolidin-1-yl)butyl)-3-substituted-urea (1.0 eq) in anhydrous ethanol.
-
Add ethyl chloroacetate (1.1 eq) to the solution.
-
Slowly add the sodium ethoxide solution (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to yield the 1-(4-(pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione derivative.
-
Characterize the final product by spectroscopic methods and determine its purity by HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a series of 1-(4-(pyrrolidin-1-yl)butyl)imidazolidine-2,4-dione derivatives.
| Compound ID | Substituent (R) | Urea Intermediate Yield (%) | Final Product Yield (%) | Purity (HPLC, %) | Melting Point (°C) |
| IDD-01 | Phenyl | 85 | 70 | >98 | 155-157 |
| IDD-02 | 4-Chlorophenyl | 82 | 68 | >99 | 162-164 |
| IDD-03 | 4-Methoxyphenyl | 88 | 75 | >98 | 148-150 |
| IDD-04 | Benzyl | 80 | 65 | >97 | 130-132 |
Visualizations
Synthetic Workflow
Caption: A two-step workflow for the synthesis of imidazolidinedione derivatives.
Potential Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by imidazolidinedione derivatives.
References
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation Reactions with 4-(Pyrrolidin-1-yl)butan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(Pyrrolidin-1-yl)butan-1-amine is a diamine featuring both a primary and a tertiary amine, making it a valuable building block in medicinal chemistry and materials science. The primary amine serves as a key functional handle for derivatization, particularly through N-alkylation. This process, which involves forming a new carbon-nitrogen bond, is fundamental for synthesizing a diverse array of compounds. N-alkylation can be broadly categorized into two main strategies: direct alkylation using alkyl halides and reductive amination with carbonyl compounds.
Direct alkylation is a nucleophilic substitution where the amine attacks an alkyl halide. However, this method can be challenging to control, often leading to over-alkylation and the formation of complex mixtures.[1][2] A more selective and widely used alternative is reductive amination. This "one-pot" reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[3][4][5] This method offers significant advantages, including milder reaction conditions and higher selectivity, preventing the common issue of multiple alkylations.[1]
The resulting N-alkylated derivatives of this compound are of significant interest in drug discovery, as similar scaffolds are found in compounds targeting various biological systems, including antiepileptic agents.[6] This document provides detailed protocols and application data for the N-alkylation of this compound via reductive amination.
Application Note 1: Reductive Amination Scope
Reductive amination is a highly versatile method for the N-alkylation of this compound. The reaction is tolerant of a wide range of aldehydes and ketones, allowing for the synthesis of a diverse library of N-substituted derivatives. The choice of reducing agent is critical for success and selectivity. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[1]
The following table summarizes representative examples of reductive amination reactions with this compound, showcasing the scope of applicable carbonyl compounds and typical reaction conditions.
Table 1: Reductive Amination of this compound with Various Carbonyls
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE¹ | 25 | 12 | 92 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE¹ | 25 | 12 | 95 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | THF² | 25 | 16 | 88 |
| 4 | Acetone | NaBH₃CN | Methanol | 25 | 24 | 85 |
| 5 | Butyraldehyde | NaBH(OAc)₃ | DCE¹ | 25 | 10 | 90 |
¹DCE: 1,2-Dichloroethane ²THF: Tetrahydrofuran
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general method for the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen carbonyl compound (1.1 eq).
-
Solvent Addition: Dissolve the reactants in an appropriate volume of anhydrous DCE or THF (typically providing a 0.1-0.2 M concentration of the amine).
-
Initiation: Stir the mixture at room temperature (25 °C) for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction may become slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 10-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/triethylamine) to afford the pure N-alkylated product.
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle it quickly in a dry environment. The quenching step produces hydrogen gas, which is flammable. Ensure adequate ventilation.
Visualizations
The following diagrams illustrate the key processes involved in the N-alkylation and subsequent application of the synthesized compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. organicreactions.org [organicreactions.org]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophilic Reactions of 4-(Pyrrolidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 4-(Pyrrolidin-1-yl)butan-1-amine with various electrophiles, yielding a diverse range of functionalized molecules. The primary amino group of this versatile building block allows for selective modification through acylation, sulfonylation, alkylation, and reductive amination, while the tertiary pyrrolidine moiety often remains intact. The resulting products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive compounds.[1][2]
Introduction to the Reactivity of this compound
This compound possesses two nitrogen atoms with different nucleophilic characteristics. The primary amine is a potent nucleophile, readily reacting with a wide array of electrophiles. In contrast, the tertiary amine within the pyrrolidine ring is sterically hindered and less nucleophilic, allowing for chemoselective reactions at the primary amine under controlled conditions. This differential reactivity is crucial for the synthesis of well-defined derivatives.
Key Applications of Derivatives:
-
Amides and Sulfonamides: These functional groups are ubiquitous in pharmaceuticals, contributing to target binding, metabolic stability, and pharmacokinetic properties.[3]
-
Secondary and Tertiary Amines: N-alkylation introduces lipophilic groups that can modulate a compound's solubility, membrane permeability, and biological activity.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of derivatives of this compound.
References
Application Notes and Protocols: 4-(Pyrrolidin-1-yl)butan-1-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)butan-1-amine is a diamine featuring a primary amine and a tertiary pyrrolidine nitrogen. This unique structural motif presents potential for its use as a versatile building block in the synthesis of diverse heterocyclic compounds. The primary amine offers a reactive handle for initial reactions, while the pyrrolidinyl group can influence the physicochemical properties, such as solubility and basicity, of the resulting molecules. Although direct and widespread applications of this compound in the synthesis of specific heterocyclic systems are not extensively documented in publicly available literature, its structure suggests several potential synthetic routes.
These application notes provide a theoretical framework and generalized protocols for the potential use of this compound in the construction of various heterocyclic scaffolds. The methodologies are based on established principles of heterocyclic chemistry where diamines or primary amines with significant steric bulk are employed.
Synthesis of this compound
The target compound can be synthesized through several established methods. A common approach involves the reaction of pyrrolidine with a four-carbon electrophile bearing a protected amine or a precursor group.
Protocol 1: Synthesis via Gabriel Phthalimide Synthesis
This protocol outlines a two-step synthesis starting from 1,4-dibromobutane.
Experimental Protocol:
Step 1: Synthesis of N-(4-bromobutyl)phthalimide
-
In a 250 mL round-bottom flask, dissolve potassium phthalimide (1.85 g, 10 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 1,4-dibromobutane (4.32 g, 20 mmol) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80°C and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-bromobutyl)phthalimide.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, suspend N-(4-bromobutyl)phthalimide (2.82 g, 10 mmol) and pyrrolidine (1.42 g, 20 mmol) in 40 mL of acetonitrile.
-
Add potassium carbonate (2.76 g, 20 mmol) to the suspension.
-
Reflux the mixture for 12 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 50 mL of ethanol and add hydrazine hydrate (1.0 mL, 20 mmol).
-
Reflux the solution for 4 hours.
-
After cooling, acidify the mixture with 2 M hydrochloric acid and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and basify with a saturated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Step 1 | |||
| Potassium Phthalimide | 185.22 | 10 | 1.85 g |
| 1,4-Dibromobutane | 215.89 | 20 | 4.32 g |
| DMF | - | - | 50 mL |
| Step 2 | |||
| N-(4-bromobutyl)phthalimide | 282.14 | 10 | 2.82 g |
| Pyrrolidine | 71.12 | 20 | 1.42 g |
| Potassium Carbonate | 138.21 | 20 | 2.76 g |
| Acetonitrile | - | - | 40 mL |
| Hydrazine Hydrate | 50.06 | 20 | 1.0 mL |
| Ethanol | - | - | 50 mL |
Theoretical Applications in Heterocyclic Synthesis
The presence of a primary amine allows this compound to participate in various cyclization and multicomponent reactions to form heterocyclic rings.
Synthesis of Substituted Pyrroles (Paal-Knorr Synthesis)
The primary amine of this compound can react with 1,4-dicarbonyl compounds to yield N-substituted pyrroles.
Logical Workflow for Paal-Knorr Pyrrole Synthesis:
Application Notes and Protocols for 4-(Pyrrolidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 4-(Pyrrolidin-1-yl)butan-1-amine, a versatile chemical intermediate with potential applications in medicinal chemistry and drug discovery. The following sections detail its chemical properties, safety information, and hypothetical experimental protocols for its use in synthesis and biological screening.
Chemical and Physical Properties
This compound is a diamine containing a pyrrolidine ring. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-pyrrolidin-1-ylbutan-1-amine | [1] |
| CAS Number | 24715-90-0 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Water Solubility | Soluble | [2] |
| pKa | 10.48 ± 0.20 (Predicted) | [2] |
| Density | 0.923 ± 0.06 g/cm³ (Predicted) | [2] |
Safety and Handling
Hazard Identification: this compound is classified as a hazardous chemical.[1]
-
GHS Pictograms: Danger[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[1]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P316: Get emergency medical help immediately.[1]
-
First Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[3][4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[3]
Storage: Store locked up in a well-ventilated place. Keep cool.[3]
Experimental Workflows
The following diagram illustrates a general experimental workflow for utilizing this compound in a drug discovery context, from initial handling to biological evaluation.
Caption: General experimental workflow for the use of this compound.
Application in Chemical Synthesis
This compound is a valuable building block for the synthesis of more complex molecules. The pyrrolidine moiety is a common scaffold in medicinal chemistry.[5][6] For example, it can be used in the preparation of derivatives for screening as antimalarial agents.[7]
Protocol: Synthesis of N-substituted derivatives
This protocol describes a general method for the acylation of this compound to generate a library of amide derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired acyl chloride or carboxylic acid (activated with a coupling agent like EDC/HOBt) (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by NMR and mass spectrometry.
Hypothetical Biological Screening: Monoamine Transporter Inhibition Assay
Given that analogs of this compound, such as pyrovalerone, are known inhibitors of monoamine transporters, a similar biological activity could be investigated for its derivatives.[8] The following is a hypothetical protocol for a monoamine transporter uptake inhibition assay.
Experimental Workflow for Monoamine Transporter Assay
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Protocol:
-
Cell Culture: Culture cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with the test compound or vehicle control for 15-30 minutes at room temperature. c. Add a constant concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin). d. Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for transporter-mediated uptake. e. Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radioligand.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.
Potential Signaling Pathway Involvement
Compounds that modulate monoamine transporters can indirectly affect various downstream signaling pathways. A common mechanism for neurotransmitter signaling is through G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling cascade that could be investigated.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
Quantitative Data for Analogous Compounds
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| Pyrovalerone | 16.3 | 49.3 | 3130 | 11.3 | 26.2 | 2680 |
| Analog 4u | 1.8 | 3.5 | 126 | 2.6 | 2.1 | 185 |
| Analog 4t | 2.5 | 12.3 | 1180 | 3.5 | 9.8 | 1020 |
Data from Meltzer et al. (2006). Kᵢ values represent binding affinity, and IC₅₀ values represent the concentration for 50% inhibition of uptake for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8]
These application notes are intended to serve as a guide for the safe and effective use of this compound in a research setting. Researchers should always consult relevant safety data sheets and perform their own risk assessments before beginning any new experimental work.
References
- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 24715-90-0 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 24715-90-0 [chemicalbook.com]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Pyrrolidin-1-yl)butan-1-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)butan-1-amine is a diamine ligand featuring a tertiary pyrrolidine nitrogen and a primary amine, separated by a flexible butyl chain. This structure allows it to act as a bidentate or bridging ligand in coordination complexes with various transition metals. While specific research on this exact ligand is limited, its structural similarity to other amino-pyrrolidine derivatives that have been investigated for their roles in anticancer agents and catalysis suggests its potential in these areas. These notes provide an overview of the potential applications, hypothesized coordination behavior, and detailed protocols for the synthesis and characterization of this compound and its metal complexes, drawing parallels from closely related compounds.
Potential Applications
Coordination complexes of this compound are anticipated to be of interest in the following areas:
-
Anticancer Drug Development: Platinum(II) and Platinum(IV) complexes are a cornerstone of cancer chemotherapy. The use of ligands like this compound can modulate the solubility, stability, and cellular uptake of the platinum center. It is hypothesized that such complexes could exhibit cytotoxic activity against various cancer cell lines, potentially with a different spectrum of activity or reduced side effects compared to existing drugs like cisplatin and carboplatin. Research on structurally similar aminoethylpyrrolidine-platinum complexes has indicated moderate antitumor activity.[1] Similarly, 2-aminomethyl-pyrrolidine platinum(II) complexes have demonstrated significant antitumor effects in preclinical models.[2]
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The nitrogen donor atoms of this compound can stabilize metal centers in various oxidation states, making them potentially suitable for catalytic applications such as oxidation, hydrogenation, and carbon-carbon bond-forming reactions.
-
Antimicrobial Agents: Transition metal complexes of pyrrolidine derivatives have shown promising antimicrobial activity. The chelation of the metal ion can enhance the biological activity of the ligand.
Synthesis Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a potential synthetic route to this compound via reductive amination.
Materials:
-
4-Aminobutanal diethyl acetal
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-aminobutanal diethyl acetal (1 equivalent) and pyrrolidine (1.2 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Hypothetical Platinum(II) Complex
This protocol outlines a general method for the synthesis of a dichloroplatinum(II) complex with this compound, based on established procedures for similar amine ligands.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
-
Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 equivalent) in a minimum amount of deionized water in a round-bottom flask.
-
In a separate flask, dissolve this compound (1 equivalent) in deionized water.
-
Slowly add the ligand solution dropwise to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.
-
A yellow precipitate is expected to form.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol and then ether.
-
Dry the resulting solid in a desiccator over P₂O₅.
-
Recrystallize the crude product from a suitable solvent system, such as DMF/water, to obtain the purified complex.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized metal complexes.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal center. | A shift in the N-H stretching and bending vibrations of the primary amine upon coordination. Appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) bonds. |
| ¹H and ¹³C NMR Spectroscopy | To determine the structure of the complex in solution. | Shifts in the resonances of the protons and carbons of the ligand upon coordination to the diamagnetic metal center. For platinum complexes, ¹⁹⁵Pt NMR can provide information about the coordination environment of the platinum atom. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Appearance of d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) bands. |
| Elemental Analysis | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed structure. |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. |
Visualizations
Caption: Workflow for ligand and platinum complex synthesis.
Caption: Bidentate coordination of the ligand to a metal center.
Caption: Hypothesized mechanism of anticancer action.
Concluding Remarks
This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and potential applications detailed in these notes are based on established chemical principles and research on analogous compounds. Further investigation is required to fully elucidate the coordination behavior, reactivity, and biological activity of its metal complexes. Researchers are encouraged to use these notes as a foundation for exploring the potential of this versatile ligand in the development of new therapeutic agents and catalysts.
References
Applications of 4-(Pyrrolidin-1-yl)butane Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 4-(pyrrolidin-1-yl)butane derivatives in medicinal chemistry, focusing on their therapeutic potential and the experimental methodologies used to evaluate their activity. The pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can be strategically modified to interact with various biological targets.[1][2] This document will explore key examples of these derivatives, their mechanisms of action, and detailed protocols for their synthesis and biological evaluation.
Anticonvulsant Activity: Brivaracetam and Analogs
One of the most significant applications of 4-(pyrrolidin-1-yl)butane derivatives is in the treatment of epilepsy. Brivaracetam, a prominent example, is an antiepileptic drug that selectively binds to the synaptic vesicle protein 2A (SV2A), a key player in the regulation of neurotransmitter release.[1][3] The 4-propyl substitution on the pyrrolidone ring of Brivaracetam significantly enhances its binding affinity and potency compared to its predecessor, levetiracetam.[4]
Mechanism of Action: SV2A Modulation
Brivaracetam's primary mechanism of action involves its high-affinity binding to SV2A, which is thought to modulate the protein's function in the synaptic vesicle cycle.[1][5] This interaction is believed to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[1] While the precise downstream effects are still under investigation, it is proposed that Brivaracetam's binding to SV2A influences its interaction with other presynaptic proteins like synaptotagmin-1, thereby affecting the probability of neurotransmitter release.[5] Studies have suggested that Brivaracetam and Levetiracetam may interact with different conformational states of the SV2A protein, which could account for their different pharmacological profiles.[6]
Quantitative Data: SV2A Binding Affinity
| Compound | Derivative Class | Target | Assay | IC50 / Ki | Reference |
| Brivaracetam | 4-propyl-pyrrolidin-1-yl | SV2A | Radioligand Binding | Ki: 35.0 ± 4.0 nM (rat brain) | [5] |
| Levetiracetam | Pyrrolidin-1-yl | SV2A | Radioligand Binding | Ki: ~500 nM (rat brain) | [3] |
| UCB 34714 | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | SV2A | Antiseizure activity in audiogenic mice | ~10x more potent than Levetiracetam | [7] |
Experimental Protocols
A common synthetic route to Brivaracetam involves the condensation of (R)-4-propyl-pyrrolidin-2-one with a derivative of (S)-2-aminobutanamide. The key intermediate, (R)-4-propyl-pyrrolidin-2-one, can be prepared through various stereoselective methods. One approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and cyclization. The final amidation step yields Brivaracetam. Chiral chromatography is often employed to separate diastereomers and ensure high enantiomeric purity.[8][9]
This assay measures the affinity of a test compound for the SV2A protein.
Materials:
-
Human brain tissue or cells expressing recombinant human SV2A.
-
[³H]Brivaracetam or [³H]Levetiracetam (radioligand).
-
Test compound (e.g., 4-(pyrrolidin-1-yl)butane derivative).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold binding buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In a microplate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Dopamine Reuptake Inhibition: Pyrovalerone Analogs
Derivatives of 4-(pyrrolidin-1-yl)butane, specifically 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone) and its analogs, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[10] These compounds have been investigated for their potential in treating conditions associated with monoamine imbalances, such as attention-deficit/hyperactivity disorder (ADHD) and substance abuse.[10]
Mechanism of Action: Monoamine Transporter Inhibition
Pyrovalerone and its analogs act as reuptake inhibitors at DAT and NET. By blocking these transporters, they increase the concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. Many of these analogs show selectivity for DAT and NET over the serotonin transporter (SERT).[10]
References
- 1. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 2. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine. The information is presented in a clear question-and-answer format, addressing specific issues that may be encountered during experimental work.
Troubleshooting and FAQs
This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to prepare this compound?
-
A1: The two primary and most effective methods are the N-alkylation of pyrrolidine with a 4-halobutylamine derivative and the reductive amination of a 4-oxobutylamine precursor with pyrrolidine. Another viable, though less common, route involves the reaction of 1,4-dibromobutane with an excess of pyrrolidine.
-
-
Q2: What is the expected yield for this synthesis?
-
A2: Yields can vary significantly depending on the chosen route and optimization of reaction conditions. Generally, yields between 60-85% are considered good for the N-alkylation and reductive amination routes. Direct reaction with 1,4-dibromobutane may result in lower yields of the desired product due to the formation of byproducts.
-
-
Q3: What are the critical safety precautions to consider?
-
A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All reactions should be conducted with appropriate engineering controls in place.
-
Troubleshooting Guide
-
Issue 1: Low or no product yield.
-
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
-
A:
-
Problem: Incomplete reaction.
-
Solution:
-
N-Alkylation Route: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding a catalyst such as sodium iodide to facilitate the reaction with bromo or chloro-derivatives.
-
Reductive Amination Route: The formation of the imine intermediate is crucial. This step can be sluggish. Consider adding a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Ensure your reducing agent is active; sodium borohydride can decompose over time. Using a milder reducing agent like sodium triacetoxyborohydride can sometimes improve yields by not prematurely reducing the aldehyde[2][3].
-
-
Problem: Degradation of starting materials or product.
-
Solution: Ensure that the reaction temperature is not too high, as this can lead to decomposition. For the N-alkylation route, prolonged heating in the presence of a strong base can cause side reactions.
-
Problem: Poor quality of reagents.
-
Solution: Use freshly distilled pyrrolidine and ensure that your alkylating agent or aldehyde is of high purity. Moisture can be an issue, especially in the reductive amination; conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Issue 2: Formation of multiple products (side reactions).
-
Q: My analysis (TLC, GC-MS) shows the presence of significant byproducts. How can I minimize their formation?
-
A:
-
Problem: Formation of 1,4-bis(pyrrolidin-1-yl)butane.
-
Solution: This is a common byproduct, especially when using 1,4-dihalobutanes. To favor the formation of the monosubstituted product, use a large excess of the starting amine (in this case, the protected 4-aminobutane derivative if using that route, or a large excess of pyrrolidine if reacting with a 4-halobutylamine). Alternatively, high dilution conditions can also favor the intramolecular cyclization if applicable or reduce the likelihood of a second substitution.
-
Problem: Over-alkylation of the product in reductive amination.
-
Solution: This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. To minimize this, add the reducing agent as soon as the imine has formed. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can offer better control[2].
-
Problem: Reduction of the aldehyde before imine formation in reductive amination.
-
Solution: Use a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are less likely to reduce the aldehyde under the reaction conditions required for imine formation[3].
-
-
-
Issue 3: Difficulty in product purification.
-
Q: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?
-
A:
-
Problem: Co-elution of product and starting materials or byproducts during chromatography.
-
Solution: Due to the basic nature of the product, consider using an amine-deactivated silica gel for column chromatography. A solvent system of dichloromethane/methanol with a small amount of triethylamine can effectively separate the desired product from less polar impurities.
-
Problem: Difficulty in separating the product from 1,4-bis(pyrrolidin-1-yl)butane.
-
Solution: These two compounds can have similar polarities. Fractional distillation under reduced pressure can be an effective method for separation if their boiling points are sufficiently different. Alternatively, selective precipitation of the desired mono-amine as a salt (e.g., hydrochloride) might be possible, although the diamine will also form a salt. Careful control of stoichiometry during the reaction to minimize the formation of the bis-adduct is the best strategy.
-
Problem: Product is water-soluble, leading to losses during aqueous work-up.
-
Solution: During the work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine product and improve extraction efficiency into an organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol.
-
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the primary synthetic routes to this compound. These values are based on literature precedents for similar reactions and should be used as a starting point for optimization.
Table 1: N-Alkylation of Pyrrolidine with 4-Halobutylamine Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-(4-bromobutyl)phthalimide | K₂CO₃ | Acetonitrile | 80 | 12-18 | 75-85 |
| 4-Chlorobutylamine HCl | Et₃N (2.2 eq) | Ethanol | 78 | 24 | 60-70 |
| 4-Bromobutylamine HBr | K₂CO₃ (3 eq) | DMF | 100 | 8-12 | 70-80 |
Table 2: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Catalyst (optional) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Oxobutanoic acid | NaBH₃CN | Methanol | - | 25 | 24 | 65-75 |
| 4-Aminobutanal (in situ) | NaBH(OAc)₃ | Dichloromethane | Acetic Acid (cat.) | 25 | 12 | 70-80 |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: Synthesis via N-Alkylation of Pyrrolidine with N-(4-Bromobutyl)phthalimide
This two-step protocol involves the initial Gabriel synthesis of N-(4-bromobutyl)phthalimide followed by its reaction with pyrrolidine.
-
Step 1: Synthesis of N-(4-Bromobutyl)phthalimide
-
To a solution of potassium phthalimide (1.85 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 40 mL), add 1,4-dibromobutane (4.32 g, 20 mmol).
-
Heat the reaction mixture to 90°C and stir for 4 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate 4:1).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to afford N-(4-bromobutyl)phthalimide as a white solid.
-
-
Step 2: Synthesis of this compound
-
To a solution of N-(4-bromobutyl)phthalimide (2.82 g, 10 mmol) in ethanol (50 mL), add pyrrolidine (1.42 g, 20 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and add hydrazine hydrate (1 mL, 20 mmol).
-
Reflux the mixture for an additional 4 hours to cleave the phthalimide group.
-
After cooling, filter the precipitate of phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 1 M HCl and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with 4 M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield pure this compound.
-
Protocol 2: Synthesis via Reductive Amination
This protocol describes a one-pot reductive amination procedure.
-
To a solution of 4-aminobutanal diethyl acetal (1.61 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL), add 2 M HCl (5 mL) and stir at room temperature for 2 hours to hydrolyze the acetal.
-
Neutralize the solution with saturated NaHCO₃ solution.
-
Add pyrrolidine (0.71 g, 10 mmol) and stir for 1 hour at room temperature to form the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.54 g, 12 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: N-Alkylation Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyrrolidin-1-yl)butan-1-amine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic routes for this compound include:
-
Alkylation of Pyrrolidine with a 1,4-Dihalobutane: This is a widely used method involving the reaction of pyrrolidine with a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane. The reaction proceeds via a nucleophilic substitution, followed by an intramolecular cyclization.[1][2]
-
Reductive Amination: This alternative approach involves the reaction of a suitable carbonyl compound with an amine, followed by reduction of the intermediate imine.[3][4] This method can offer better control over the degree of alkylation.[1]
-
Gabriel Synthesis: This method can be employed to introduce the primary amine functionality, thereby avoiding over-alkylation issues common in direct alkylation with ammonia.[5]
Q2: What are the most common side products observed during the synthesis of this compound via alkylation of pyrrolidine with 1,4-dihalobutanes?
A2: The primary side products in this synthesis are a result of over-alkylation and dimerization or polymerization.[1][6]
-
Over-alkylation Product (Tertiary Amine): The desired product, this compound, is a secondary amine and remains nucleophilic. It can react with another molecule of the 1,4-dihalobutane to form a tertiary amine, 1,4-bis(pyrrolidin-1-yl)butane.
-
Dimeric/Polymeric Byproducts: Intermolecular reactions can occur, especially at high reactant concentrations, leading to the formation of dimers or polymers.[1]
-
Quaternary Ammonium Salts: Further reaction of the tertiary amine byproduct can lead to the formation of quaternary ammonium salts.[1]
Q3: How can I minimize the formation of these side products?
A3: Several strategies can be employed to minimize the formation of over-alkylation and polymeric side products:
-
Use of Excess Amine: Employing a large excess of pyrrolidine can increase the probability that the 1,4-dihalobutane reacts with the starting amine rather than the desired product.[1]
-
High Dilution: Conducting the reaction under high dilution conditions favors intramolecular cyclization over intermolecular side reactions that lead to dimers and polymers. This can be achieved by the slow addition of the alkylating agent to a large volume of solvent.[1]
-
Control of Reaction Conditions: Careful control of temperature and reaction time can help limit the extent of side reactions.[1]
-
Alternative Synthetic Routes: Consider using reductive amination, which provides a more controlled method for mono-alkylation and can prevent the issue of over-alkylation.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | - Significant formation of over-alkylation or polymeric byproducts.- Incomplete reaction. | - Increase the molar excess of pyrrolidine.- Employ high-dilution conditions by adding the 1,4-dihalobutane slowly to the reaction mixture.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.- Consider switching to a reductive amination protocol. |
| Presence of a significant amount of a higher boiling point impurity in the crude product | This is likely the over-alkylation product, 1,4-bis(pyrrolidin-1-yl)butane. | - Optimize the stoichiometry by using a larger excess of pyrrolidine.- Purify the crude product using fractional distillation under reduced pressure. The desired product has a lower boiling point than the tertiary amine byproduct. |
| Formation of insoluble polymeric material | High concentration of reactants leading to intermolecular reactions. | - Conduct the reaction at a lower concentration.- Add the 1,4-dihalobutane dropwise over an extended period to maintain a low concentration of the alkylating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Pyrrolidine
This protocol is a general guideline for the synthesis via alkylation. Optimization of stoichiometry, concentration, and temperature may be required.
Materials:
-
Pyrrolidine
-
1,4-Dichlorobutane or 1,4-Dibromobutane
-
Anhydrous potassium carbonate (or another suitable base)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a large excess of pyrrolidine (e.g., 5-10 equivalents) and a base such as potassium carbonate (2-3 equivalents) in the chosen anhydrous solvent.
-
Slowly add a solution of 1,4-dihalobutane (1 equivalent) in the same solvent to the stirred mixture at room temperature over several hours.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude oil can be purified by fractional vacuum distillation to separate the desired product from unreacted pyrrolidine and higher-boiling side products.
Data Presentation
Table 1: Expected Products in the Synthesis of this compound via Alkylation
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Role in Reaction |
| This compound | C₈H₁₈N₂ | 142.24 | ~205-207 | Desired Product | |
| 1,4-Bis(pyrrolidin-1-yl)butane | C₁₂H₂₄N₂ | 196.34 | >250 | Over-alkylation Side Product | |
| Pyrrolidine | C₄H₉N | 71.12 | 87-89 | Reactant | |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 161-163 | Reactant |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of 4-(Pyrrolidin-1-yl)butan-1-amine by Distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-(Pyrrolidin-1-yl)butan-1-amine via vacuum distillation.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for setting up and troubleshooting the distillation process.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol [1] |
| Boiling Point (Atmospheric) | 218.2 °C (at 760 mmHg) |
| Boiling Point (Vacuum) | 97 °C (at 15 mmHg)[2] |
| Appearance | Colorless to light yellow liquid[2] |
| Sensitivity | Air sensitive[2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the distillation of this compound.
Q1: I'm not collecting any distillate, even though the heating mantle is at a high temperature. What could be the problem?
A1: This is a common issue and can be attributed to several factors:
-
Inadequate Vacuum: The most likely cause is an insufficient vacuum. This compound has a high boiling point, and a deep vacuum is necessary to lower it to a manageable temperature. Check all joints and seals for leaks. Ensure your vacuum pump is operating correctly and is capable of reaching the required pressure.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. If it is placed too high, the vapor will not reach it, and you will not observe the correct boiling point.
-
Insufficient Heating: While the mantle may be hot, the heat transfer to the liquid might be poor. Ensure good contact between the flask and the mantle and consider using a stirring mechanism (a magnetic stir bar) to ensure even heating.
-
Blockage in the System: Check for any blockages in the distillation head or condenser that might prevent vapor from passing through.
Q2: My compound seems to be decomposing in the distillation pot. The liquid is turning dark, and the vacuum is fluctuating. What should I do?
A2: Thermal decomposition is a significant risk when distilling high-boiling amines.[3] Here’s how to address it:
-
Lower the Pot Temperature: The primary solution is to distill at a lower pressure, which allows for a lower pot temperature. Aim for the lowest pressure your system can achieve to minimize thermal stress on the compound.
-
Minimize Residence Time: Use a distillation setup that minimizes the time the compound spends at high temperatures, such as a short-path distillation apparatus.
-
Ensure an Inert Atmosphere: Since the compound is air-sensitive, any leaks can introduce oxygen, which can accelerate decomposition at high temperatures.[2] Ensure your system is leak-tight and consider purging with an inert gas like nitrogen or argon before pulling a vacuum.
Q3: The pressure in my distillation setup is unstable. How can I fix this?
A3: Pressure fluctuations can lead to bumping and inconsistent distillation.[4]
-
Check for Leaks: The most common cause of pressure instability is a leak in the system. Carefully inspect all ground glass joints, tubing, and connections.
-
Vacuum Pump Issues: An aging or failing vacuum pump can cause pressure fluctuations. Check the pump's oil level and condition.
-
Controlled Nitrogen Bleed: A very fine needle valve can be used to bleed a small, steady stream of nitrogen into the system. This can help to stabilize the pressure.
Q4: The distillate I collected is impure. What are the potential contaminants and how can I remove them?
A4: Impurities can be starting materials, byproducts, or decomposition products.
-
Starting Materials: If the synthesis involved the reaction of pyrrolidine with a 4-halobutan-1-amine derivative, unreacted starting materials could be present.
-
Byproducts: Over-alkylation is a common side reaction, which could lead to the formation of tertiary amines.[5] These may have different boiling points and could potentially be separated by careful fractional distillation.
-
Solvent: Residual solvent from the reaction or workup may be present. If the solvent has a low boiling point, it should distill first.
-
Improving Purity: To improve purity, consider using a fractionating column between the distillation pot and the distillation head. This will provide better separation of components with close boiling points.
Experimental Protocol: Vacuum Distillation
This protocol provides a general methodology for the vacuum distillation of this compound.
Materials and Equipment:
-
Round-bottom flask
-
Short-path distillation head with a vacuum connection and a port for a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump capable of reaching <15 mmHg
-
Pressure gauge (e.g., a McLeod or Pirani gauge)
-
Inert gas source (Nitrogen or Argon)
-
Cold trap for the vacuum pump
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all ground glass joints are clean and lightly greased with a suitable vacuum grease.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask along with a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Inert Atmosphere: Purge the system with an inert gas for several minutes to remove air.
-
Vacuum Application: Close the inert gas inlet and slowly open the system to the vacuum pump. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be in place to protect the pump.
-
Heating and Stirring: Once a stable vacuum is achieved (ideally below 15 mmHg), begin stirring and gradually heat the distillation flask.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. When the temperature stabilizes at the expected boiling point of the product at that pressure (e.g., ~97 °C at 15 mmHg), switch to a clean receiving flask to collect the purified product.[2]
-
Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool under vacuum. Once cool, slowly reintroduce the inert gas to bring the system back to atmospheric pressure before disconnecting the flasks.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of this compound.
References
Technical Support Center: 4-(Pyrrolidin-1-yl)butan-1-amine Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)butan-1-amine, focusing on the prevention of over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when alkylating this compound?
A1: this compound is an unsymmetrical diamine containing both a primary and a tertiary amine. The main challenges during alkylation are:
-
Over-alkylation at the primary amine: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a significant byproduct.[1][2]
-
Quaternization of the pyrrolidine nitrogen: The tertiary amine of the pyrrolidinyl group can also react with the alkylating agent to form a quaternary ammonium salt, an unwanted side product.[3]
-
Lack of selectivity: Achieving selective mono-alkylation at the primary amine without affecting the tertiary amine or causing di-alkylation can be difficult to control.
Q2: Why does the newly formed secondary amine react further?
A2: The addition of an alkyl group to the primary amine increases the electron density on the nitrogen atom, making the resulting secondary amine a stronger nucleophile than the original primary amine.[2] This increased nucleophilicity makes it more likely to compete for the alkylating agent, leading to a "runaway" reaction and the formation of the di-alkylated product.[2]
Q3: How can I favor mono-alkylation over di-alkylation at the primary amine?
A3: Several strategies can be employed to promote selective mono-alkylation:
-
Use of a large excess of the diamine: By using a significant excess of this compound relative to the alkylating agent, the statistical probability of the alkylating agent reacting with the starting material is much higher than with the mono-alkylated product.
-
Controlled addition of the alkylating agent: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further favoring reaction with the more abundant primary amine.
-
Lower reaction temperatures: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity, as the activation energy for the second alkylation may be higher.
Q4: Are there alternative methods to direct alkylation with alkyl halides?
A4: Yes, reductive amination is a highly effective alternative for achieving controlled mono-alkylation. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method avoids the issue of the product being more reactive than the starting material.[4]
Q5: How can I prevent the formation of a quaternary ammonium salt at the pyrrolidine nitrogen?
A5: The tertiary amine of the pyrrolidine ring is generally less nucleophilic than the primary amine due to steric hindrance.[2] However, quaternization can still occur, especially under harsh reaction conditions. To minimize this side reaction:
-
Use milder alkylating agents: Alkyl halides with less reactive leaving groups (e.g., chlorides instead of iodides) can be used.
-
Maintain controlled stoichiometry: Avoid using a large excess of the alkylating agent.
-
Keep reaction times to a minimum: Monitor the reaction progress and stop it as soon as the desired product is formed.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of mono-alkylated product and significant amount of starting material remaining | - Insufficient amount of alkylating agent.- Reaction temperature is too low.- Reaction time is too short. | - Increase the molar equivalents of the alkylating agent incrementally.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time. |
| Formation of a significant amount of di-alkylated product | - Molar ratio of diamine to alkylating agent is too low.- The mono-alkylated product is more nucleophilic and reacts faster.- Reaction temperature is too high. | - Increase the molar excess of this compound (e.g., 3-5 equivalents).- Add the alkylating agent slowly to the reaction mixture.- Lower the reaction temperature.- Consider using reductive amination instead of direct alkylation. |
| Presence of a quaternary ammonium salt byproduct | - Excess of alkylating agent.- Prolonged reaction time.- High reaction temperature. | - Use a stoichiometric amount or a slight excess of the alkylating agent.- Monitor the reaction closely and quench it upon completion.- Reduce the reaction temperature. |
| Reaction is not proceeding | - Alkylating agent is not reactive enough.- Inappropriate solvent or base. | - Use a more reactive alkylating agent (e.g., alkyl iodide or bromide).- Ensure the solvent is appropriate for an SN2 reaction (e.g., DMF, acetonitrile).- A non-nucleophilic base may be required to scavenge the acid produced. |
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a general procedure for the selective mono-alkylation of the primary amine group of this compound using an aldehyde and a reducing agent.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE, add the aldehyde (1.0-1.2 eq).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired mono-alkylated product.
Data Summary
The following table summarizes general reaction conditions to favor mono-alkylation. Optimal conditions should be determined empirically for each specific substrate and alkylating agent.
| Parameter | Direct Alkylation with Alkyl Halide | Reductive Amination |
| Stoichiometry | 3-5 eq. of diamine : 1 eq. of alkyl halide | 1 eq. of diamine : 1.0-1.2 eq. of aldehyde |
| Temperature | 0 °C to room temperature | Room temperature |
| Solvent | DMF, Acetonitrile, THF | DCM, DCE |
| Reagents | Alkyl halide, non-nucleophilic base (e.g., DIEA) | Aldehyde/Ketone, Reducing agent (STAB, NaBH₃CN) |
| Key Advantage | Single step | High selectivity for mono-alkylation |
| Key Disadvantage | Prone to over-alkylation | Two-step, one-pot process |
Visualizing Reaction Pathways
The following diagram illustrates the possible reaction pathways during the alkylation of this compound and highlights the strategies to control the reaction outcome.
Caption: Reaction pathways in the alkylation of this compound.
References
Troubleshooting N-alkylation reactions involving secondary amines
This guide provides troubleshooting advice and answers to frequently asked questions regarding N-alkylation reactions involving secondary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in N-alkylation of secondary amines?
Low yields can stem from several factors including:
-
Steric Hindrance: Bulky groups on either the secondary amine or the alkylating agent can impede the reaction.
-
Poor Nucleophilicity of the Amine: The electron-donating ability of the groups attached to the nitrogen atom can significantly affect its nucleophilicity.
-
Leaving Group Ability: The efficiency of the leaving group on the alkylating agent is crucial for the reaction to proceed.
-
Inappropriate Reaction Conditions: Non-optimal temperature, solvent, or base can lead to poor conversion.
-
Side Reactions: Competing reactions such as elimination or quaternization of the tertiary amine product can reduce the desired product's yield.
Q2: How can I minimize the formation of quaternary ammonium salts?
The formation of quaternary ammonium salts is a common side reaction where the tertiary amine product is further alkylated. To minimize this:
-
Use a Stoichiometric Amount of Alkylating Agent: Carefully controlling the stoichiometry to a 1:1 ratio of amine to alkylating agent is critical.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration, disfavoring the second alkylation step.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more significantly than the first.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the starting amine is consumed.
Q3: What are suitable bases and solvents for N-alkylation of secondary amines?
The choice of base and solvent is highly dependent on the specific substrates and alkylating agent.
-
Bases: Common bases include inorganic carbonates like K2CO3 and Cs2CO3, which are often used for their mildness and ease of removal. Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also frequently employed, especially when a non-nucleophilic base is required.
-
Solvents: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and stabilize charged intermediates. Ethereal solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also used.
Troubleshooting Guide
Issue 1: Low or No Conversion
If you are observing low or no conversion of your secondary amine, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion in N-alkylation reactions.
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.
Logical Relationship of Side Products and Solutions
Caption: Common side products in N-alkylation and their respective solutions.
Data & Protocols
Table 1: Comparison of Common Conditions for N-alkylation of Dibenzylamine with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | 95 |
| 2 | Cs₂CO₃ (1.5) | DMF | 25 | 12 | 92 |
| 3 | TEA (1.5) | THF | 65 | 8 | 85 |
| 4 | DIPEA (1.5) | Acetonitrile | 80 | 10 | 88 |
Experimental Protocol: General Procedure for N-alkylation of a Secondary Amine
-
Preparation: To a round-bottom flask, add the secondary amine (1.0 equiv.), the chosen base (1.5-2.0 equiv.), and the solvent.
-
Reagent Addition: Stir the mixture at room temperature and add the alkylating agent (1.0-1.1 equiv.) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, filter it off. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel.
Improving the reaction conditions for diamine nucleophiles
Welcome to the technical support center for optimizing reaction conditions involving diamine nucleophiles. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with a diamine nucleophile is incomplete, showing significant unreacted starting material. What are the common causes?
A1: Incomplete reactions often stem from several factors related to the diamine's bifunctional nature and the reaction conditions. Key areas to investigate include:
-
Insufficient Thermal Energy: Many nucleophilic substitution reactions require heat to overcome the activation barrier. If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature should be explored.[1]
-
Nucleophile Deactivation: Diamines are basic and can be protonated by acidic species in the reaction mixture, including acidic byproducts generated during the reaction. This protonation forms a non-nucleophilic ammonium salt, effectively halting the reaction.[1] Consider adding a non-nucleophilic base to scavenge any acid produced.
-
Poor Solvent Choice: The solvent plays a critical role in nucleophilic reactions. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred because they solvate the cation but not the nucleophile, enhancing its reactivity.[1][2] In contrast, polar protic solvents like water or alcohols can form strong hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to attack the electrophile.[3][4]
-
Incorrect Stoichiometry: As a bifunctional molecule, one mole of a diamine can react with two moles of an electrophile. If mono-substitution is the goal, precise stoichiometric control is essential.[1]
Q2: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A2: Achieving selective mono-alkylation or mono-acylation is a primary challenge when working with diamines. Several strategies can be employed to favor the formation of the mono-substituted product:
-
Use Excess Diamine: Employing a significant excess of the diamine relative to the electrophile increases the statistical probability that an electrophile will encounter an unreacted diamine molecule rather than a mono-substituted one.[1]
-
Slow Addition & Low Temperature: Running the reaction at a lower temperature and adding the electrophile solution dropwise over an extended period keeps the instantaneous concentration of the electrophile low.[1] This minimizes the chance of a second reaction occurring on the already mono-substituted diamine.
-
Use a Protecting Group: Temporarily protecting one of the amine groups is a highly effective strategy.[1][5] The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. After the reaction, the protecting group can be removed in a subsequent step.[6][7]
-
Temporary CO₂ Protection: Carbon dioxide can be used as a green and traceless temporary protecting group to control the reactivity of diamines and achieve selective mono-acylation.[8]
Q3: What are the best solvents for reactions with diamine nucleophiles?
A3: The choice of solvent significantly impacts reaction rate and selectivity. For SN2-type reactions, polar aprotic solvents are generally the best choice.[9] They can dissolve the reactants and stabilize intermediates without strongly solvating the amine nucleophile, leaving it free to react.[2] Ensure the solvent is anhydrous, as water can compete as a nucleophile.[2]
Q4: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
A4: Besides the formation of di-substituted products, other side reactions can complicate the product mixture. If a base is used, it can catalyze unintended reactions.[2] In cross-coupling reactions, impurities in reagents, particularly the amine, can lead to catalyst deactivation and the formation of side-products.[10] It is also possible for the product amine, which is often more nucleophilic than the starting amine, to react further in an undesired manner.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Reaction temperature is too low. | Gradually increase the temperature and monitor the reaction by TLC or LC-MS to find the optimal balance between rate and selectivity.[1][2] |
| 2. Diamine nucleophile is protonated/deactivated. | Ensure the reaction is run under neutral or basic conditions. Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize any acid formed.[1][2] | |
| 3. Poor solvent choice. | Screen different polar aprotic solvents like DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.[2] | |
| 4. Inefficient nucleophile. | The nucleophilicity of the diamine may be insufficient for the specific electrophile. Consider using a stronger base to deprotonate the amine or switching to a more reactive electrophile if possible. | |
| Poor Selectivity (Mono- vs. Di-substitution) | 1. Stoichiometry favors di-substitution. | Use a significant molar excess (3-10 equivalents) of the diamine relative to the electrophile.[1] |
| 2. High concentration of electrophile. | Add the electrophile slowly (dropwise) to the solution of the diamine over a period of 1-2 hours.[1] | |
| 3. Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the second substitution.[1] | |
| 4. Both amine groups are equally reactive. | Protect one amine group with a suitable protecting group (e.g., Boc) prior to the reaction, followed by deprotection.[5][6][12] | |
| Formation of Multiple Unidentified Products | 1. Base-catalyzed side reactions. | If a strong base is used, consider a milder or more sterically hindered base to minimize side reactions.[2] |
| 2. Prolonged reaction time. | Optimize the reaction time. Extended reaction times can lead to the formation of degradation products.[2] | |
| 3. Impure reagents. | Ensure the purity of all starting materials, especially the diamine and solvent. Liquid amines can be purified by passing them through a plug of activated alumina.[10] |
Data Summary Tables
Table 1: Influence of Solvent Type on Diamine Nucleophilicity
| Solvent Type | Examples | Effect on Nucleophile | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Enhances Reactivity | Solvates the counter-ion but leaves the nucleophile relatively "bare" and highly reactive.[1][2] Favors SN2 reactions.[9] |
| Polar Protic | Water, Methanol, Ethanol | Reduces Reactivity | Solvates the nucleophile via hydrogen bonding, creating a "solvent cage" that sterically hinders its approach to the electrophile.[3][4] |
| Non-Polar | Toluene, Hexane | Variable / Often Poor | Generally poor solvents for ionic reagents. May be used in specific catalyzed reactions like the Goldberg reaction.[13] |
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM)[2][7] | Stable to bases and nucleophiles; widely used and effective.[6][7] |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[7] | Stable to acidic and basic conditions; orthogonal to Boc. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine in DMF)[14] | Base-labile; commonly used in solid-phase peptide synthesis.[14] |
Visualizations
Caption: Troubleshooting workflow for improving mono-substitution selectivity.
Caption: A typical experimental workflow using a protecting group strategy.
Caption: Key factors influencing diamine reactivity and selectivity.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation of a Diamine
This protocol is a representative example for achieving mono-alkylation and should be optimized for specific substrates.
-
Preparation: To a stirred solution of the diamine (5.0 eq) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (2.0 eq).[1]
-
Electrophile Addition: In a separate flask, dissolve the electrophile (e.g., an alkyl halide) (1.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred diamine solution over 1-2 hours at room temperature using a syringe pump.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). Monitor the progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature and filter off the solid base.
-
Purification: Remove the solvent and excess diamine under reduced pressure. The resulting crude product can then be purified by column chromatography to isolate the mono-alkylated product.
Protocol 2: Selective Mono-Boc Protection of a Symmetrical Diamine
This method relies on the mono-protonation of the diamine to differentiate the two amine groups.[6][12]
-
Mono-protonation: Dissolve the symmetrical diamine (1.0 eq) in a 1:1 mixture of methanol and water. Cool the solution to 0 °C in an ice bath. Prepare a solution of 1 M HCl (1.0 eq) and add it dropwise to the diamine solution with vigorous stirring. Allow the mixture to stir for 30 minutes.[6]
-
Boc Protection: To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Remove the methanol under reduced pressure. Add diethyl ether to the remaining aqueous solution to wash away any unreacted diamine or di-Boc protected byproduct.
-
Isolation: Carefully add a solution of sodium hydroxide (e.g., 2 M NaOH) to the aqueous layer until the pH is >12 to neutralize the HCl salt.[12]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine, which can be further purified if necessary.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of 4-(Pyrrolidin-1-yl)butan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Pyrrolidin-1-yl)butan-1-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
Q1: My initial product purity is low after synthesizing this compound from pyrrolidine and a 4-carbon electrophile (e.g., 1,4-dichlorobutane or 1,4-dibromobutane). What are the likely impurities and how can I remove them?
A1: Low purity after the initial synthesis is common. The primary impurities depend on the specific synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Pyrrolidine, 1,4-dihalobutane.
-
Mono-substituted Intermediate: N-(4-halobutyl)pyrrolidine.
-
Over-alkylation Byproduct: 1,4-bis(pyrrolidin-1-yl)butane.
-
Solvent Residues: Toluene, THF, acetonitrile, etc.
Recommended Purification Strategy:
A combination of extraction, distillation, and/or column chromatography is typically effective.
Initial Workup:
-
Quench the reaction mixture with an aqueous base (e.g., NaOH solution) to neutralize any acid formed.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
Primary Purification:
-
Vacuum Distillation: This is often the most effective method for removing non-volatile impurities and some starting materials.
-
Column Chromatography: If distillation does not provide sufficient purity, column chromatography can be employed to separate closely related impurities.
Issue 2: Inefficient Removal of Impurities by Distillation
Q2: I performed vacuum distillation, but my this compound is still contaminated. What could be the problem and how can I improve the separation?
A2: Inefficient distillation can be due to several factors:
-
Co-distillation: Impurities with boiling points close to the product may co-distill.
-
Insufficient Vacuum: A higher vacuum is needed to lower the boiling point and prevent thermal degradation.
-
Inefficient Fractionating Column: A column with more theoretical plates may be required for better separation.
Troubleshooting Steps:
-
Check Vacuum Level: Ensure your vacuum pump is pulling a sufficiently low pressure. For this compound, a vacuum in the range of 1-10 mmHg is typically required.
-
Use a Fractionating Column: A Vigreux or packed column can improve separation efficiency.
-
Optimize Distillation Rate: A slower distillation rate allows for better equilibration and separation.
-
Consider a Second Distillation: A second fractional distillation of the enriched product fraction can further improve purity.
Issue 3: Tailing and Poor Separation in Column Chromatography
Q3: When I try to purify this compound by silica gel chromatography, I observe significant tailing and poor separation of my product from impurities. How can I resolve this?
A3: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing.[1]
Solutions:
-
Basified Silica Gel: Prepare a slurry of silica gel in your mobile phase and add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2% v/v), before packing the column.[1]
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation with minimal tailing.[2][3]
-
-
Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) chromatography can be an effective alternative. A mobile phase of water/acetonitrile or water/methanol with a buffer is typically used.
Frequently Asked Questions (FAQs)
Q4: What is the most effective method for purifying crude this compound?
A4: For initial purification on a laboratory scale, vacuum distillation is generally the most efficient method to remove non-volatile impurities and unreacted starting materials with significantly different boiling points.[4] For higher purity requirements, subsequent column chromatography on basified silica or amine-functionalized silica is recommended.
Q5: Can I purify this compound by recrystallization?
A5: Direct recrystallization of the free amine is often difficult due to its liquid nature at room temperature. However, you can convert the amine to a salt, such as the dihydrochloride or dihydrobromide salt, which is typically a solid. This salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/acetone). The purified salt can then be neutralized with a base to regenerate the free amine.
Q6: What analytical techniques are suitable for assessing the purity of this compound?
A6: Several techniques can be used to determine the purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination without a reference standard.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Can be used, but may require derivatization for good UV detection as the compound lacks a strong chromophore.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | 85-95% | 70-85% | Fast, good for large scale, removes non-volatile impurities. | May not separate impurities with close boiling points. |
| Silica Gel Chromatography | >98% | 60-80% | High resolution for closely related impurities. | Can have issues with tailing if not properly basified. |
| Recrystallization (as salt) | >99% | 50-70% | Can achieve very high purity. | Multi-step process (salt formation, recrystallization, neutralization). |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head or a short Vigreux column. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will depend on the pressure.
-
-
Analysis: Analyze the collected fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography on Basified Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol). Add triethylamine (1% v/v) to the slurry and mix well.
-
Column Packing: Pack a chromatography column with the basified silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. biotage.com [biotage.com]
- 2. silicycle.com [silicycle.com]
- 3. biotage.com [biotage.com]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(Pyrrolidin-1-yl)butan-1-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(pyrrolidin-1-yl)butan-1-amine under various reaction conditions. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
Q2: How does this compound behave in the presence of acids?
A2: Both the primary and tertiary amine functionalities are basic and will react with acids to form ammonium salts.[3] This is typically a reversible reaction. Strong acids can lead to the formation of stable salts. While generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could potentially promote side reactions or degradation.
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is generally stable in the presence of common non-nucleophilic bases. However, very strong bases, particularly at high temperatures, could potentially induce elimination reactions if a suitable leaving group is present on an adjacent carbon, though this is not inherent to the molecule itself.
Q4: Is this compound susceptible to oxidation?
A4: Yes, both primary and tertiary amines can be susceptible to oxidation.[3][4][5][6][7] The specific products will depend on the oxidizing agent used. Mild oxidation of the primary amine can lead to imines or nitriles, while stronger oxidation can result in nitro compounds.[3][5] Tertiary amines can be oxidized to form amine oxides.[3][6] It is advisable to avoid strong oxidizing agents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Q5: What is the thermal stability of this compound?
A5: Diamines, in general, exhibit good thermal stability.[8][9] However, like most organic compounds, prolonged exposure to high temperatures can lead to degradation. Thermal degradation pathways for diamines can involve intermolecular cyclization or nucleophilic attack to form urea derivatives.[10][11] It is recommended to use the lowest effective temperature for reactions involving this compound.
Q6: Can this compound undergo photolytic degradation?
A6: Amines can be susceptible to photodegradation, especially in the presence of photosensitizers like nitrate or humic substances.[12][13][14] This degradation is often initiated by the formation of reactive species such as hydroxyl radicals.[12][13] If your reaction is light-sensitive, it is recommended to protect the reaction vessel from light.
Troubleshooting Guide
| Issue Observed | Possible Cause | Troubleshooting Steps |
| Low reaction yield or formation of unexpected byproducts | Degradation of the amine | - Check pH: Ensure the reaction pH is compatible with the amine's stability. If using strong acids or bases, consider if a salt formation is interfering or if degradation is occurring. - Lower Temperature: Run the reaction at a lower temperature to minimize thermal degradation. - Inert Atmosphere: If oxidation is suspected, degas the solvents and run the reaction under an inert atmosphere (N2 or Ar). - Protect from Light: If photodegradation is a possibility, wrap the reaction vessel in aluminum foil. |
| Discoloration of the reaction mixture (e.g., turning yellow or brown) | Oxidation of the amine | - This is a common sign of amine oxidation.[7] Purge the reaction with an inert gas before and during the reaction. Use freshly distilled or high-purity solvents. |
| Formation of multiple products in an alkylation reaction | Over-alkylation of the primary amine | - The primary amine can be alkylated multiple times, leading to secondary, tertiary, and even quaternary ammonium salts.[15][16] To favor mono-alkylation, use a large excess of the diamine relative to the alkylating agent. |
| Poor recovery of the product during aqueous workup | Product is soluble in the aqueous layer | - If the reaction was performed under acidic conditions, the product may be protonated and have high water solubility. Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate the amine and increase its solubility in organic solvents before extraction. |
Experimental Protocols
General Protocol for Assessing Stability to a Reaction Condition:
-
Prepare a standard solution: Accurately prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Expose to the condition: Take an aliquot of the standard solution and subject it to the specific reaction condition you want to test (e.g., add a specific acid, base, or oxidizing agent, or heat to a certain temperature) for a defined period.
-
Monitor the reaction: At various time points, take samples from the reaction mixture.
-
Analyze the samples: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the amount of remaining this compound and to detect the formation of any degradation products.
-
Compare to a control: Run a control sample in parallel under the same conditions but without the reagent being tested to account for any inherent instability.
Visualizations
Caption: Potential degradation and reaction pathways.
Caption: Workflow for stability testing.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. sarthaks.com [sarthaks.com]
- 8. encompass.eku.edu [encompass.eku.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00072A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amine Reactivity [www2.chemistry.msu.edu]
- 16. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scale-Up Synthesis of 4-(Pyrrolidin-1-yl)butane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(pyrrolidin-1-yl)butane derivatives.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up of Reductive Amination
Question: We are experiencing a significant drop in yield for the reductive amination between pyrrolidine and a 4-aminobutanal derivative when moving from a 10g to a 500g scale. What are the potential causes and solutions?
Answer:
A decrease in yield during the scale-up of a reductive amination is a common challenge. Several factors, often exacerbated by the change in scale, could be responsible.
Possible Causes and Troubleshooting Steps:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. This can cause localized overheating, leading to side reactions and degradation of reactants or products.
-
Solution: Monitor the internal reaction temperature closely. Employ a reactor with efficient stirring and a well-controlled heating/cooling jacket. Consider a slower, controlled addition of the reducing agent to manage the exotherm.
-
-
Poor Mixing: Inadequate agitation in a larger reactor can result in localized high concentrations of reagents, promoting side reactions over the desired product formation.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction volume to maintain a homogeneous mixture.
-
-
Instability of the Aldehyde: Aldehyd starting materials can be prone to self-condensation or polymerization, especially under prolonged reaction times or elevated temperatures.
-
Solution: Consider forming the imine/enamine intermediate in situ under optimized conditions before adding the reducing agent. It may also be beneficial to use a protected form of the aldehyde that is deprotected under the reaction conditions.
-
-
Reducing Agent Decomposition: Some reducing agents, like sodium triacetoxyborohydride, can be sensitive to moisture. Larger scales may have more exposure to atmospheric moisture during handling.
-
Solution: Use fresh, high-quality reducing agent and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Data Comparison: Lab vs. Pilot Scale Reductive Amination
| Parameter | Laboratory Scale (10g) | Pilot Scale (500g) - Initial | Pilot Scale (500g) - Optimized |
| Starting Aldehyde | 1.0 eq | 1.0 eq | 1.0 eq |
| Pyrrolidine | 1.1 eq | 1.1 eq | 1.05 eq |
| Reducing Agent | 1.2 eq | 1.2 eq | 1.15 eq (controlled addition) |
| Solvent Volume | 100 mL | 5 L | 5 L |
| Reaction Temp. | 20-25°C | 20-45°C (exotherm) | 20-25°C (controlled) |
| Reaction Time | 12 h | 24 h | 16 h |
| Isolated Yield | 85% | 55% | 82% |
Problem 2: Impurity Profile Changes at Larger Scale
Question: We are observing new and higher levels of impurities in our scaled-up synthesis of a 4-(pyrrolidin-1-yl)butane derivative. How can we identify and control these impurities?
Answer:
Changes in the impurity profile are common during scale-up due to subtle variations in reaction conditions. Identifying the source of these impurities is crucial for developing effective control strategies.
Common Impurities and Mitigation Strategies:
-
Over-alkylation: The product amine can react with the starting aldehyde to form a tertiary amine impurity.
-
Mitigation: Use a slight excess of the primary amine or control the stoichiometry carefully. Slower addition of the aldehyde to a solution of the amine can also minimize this side reaction.
-
-
Unreacted Intermediates: Incomplete reaction can leave starting materials or imine/enamine intermediates in the final product.
-
Mitigation: Monitor the reaction progress by HPLC or GC to ensure completion. A slight excess of the reducing agent may be necessary.
-
-
Side-Reactions from Starting Materials: Impurities in the starting materials can be carried through or react to form new impurities.
-
Mitigation: Ensure the purity of all starting materials and reagents meets the required specifications before use in a large-scale campaign.
-
Logical Workflow for Impurity Identification and Control
Caption: A logical workflow for identifying and controlling impurities during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-(pyrrolidin-1-yl)butane derivatives suitable for scale-up?
A1: The most common and scalable routes generally involve the formation of the C-N bond between the pyrrolidine ring and the butane chain as a key step. Two widely used methods are:
-
Reductive Amination: This involves the reaction of pyrrolidine with a 4-oxobutane derivative (e.g., an aldehyde or ketone) in the presence of a reducing agent. This is often a high-yielding and cost-effective method.
-
Nucleophilic Substitution: This route typically involves the reaction of pyrrolidine with a butane derivative containing a suitable leaving group (e.g., a halide or sulfonate ester) at the 4-position.
Q2: What are the critical process parameters to monitor during the scale-up of these syntheses?
A2: Several parameters are critical for a successful and reproducible scale-up:
-
Temperature Control: As reactions are scaled up, exothermic events can become more pronounced and difficult to control.
-
Mixing Efficiency: Ensuring homogeneity is crucial to avoid localized reactions and side product formation.
-
Rate of Reagent Addition: Controlled addition of reagents, especially the reducing agent in reductive aminations, is often necessary to manage reaction rates and exotherms.
-
Reaction Monitoring: Real-time monitoring of the reaction progress (e.g., by in-process HPLC or GC) is essential to determine the reaction endpoint and minimize the formation of impurities.
Q3: What are the key safety considerations when scaling up the synthesis of 4-(pyrrolidin-1-yl)butane derivatives?
A3: Safety is paramount in any scale-up activity. Key considerations include:
-
Exothermicity: Conduct calorimetric studies (e.g., DSC or RC1) to understand the thermal hazards of the reaction before scaling up.
-
Reagent Handling: Be aware of the hazards associated with all reagents, particularly flammable solvents and pyrophoric or water-reactive reducing agents.
-
Pressure Build-up: Some reactions may evolve gas (e.g., hydrogen from certain reducing agents). Ensure the reactor is properly vented.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.
Experimental Protocols
Key Experiment: Scale-Up of Reductive Amination
This protocol describes a general procedure for the reductive amination of a 4-oxobutanal derivative with pyrrolidine on a larger scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Oxobutanal derivative | (Varies) | 500 g | (Varies) | 1.0 |
| Pyrrolidine | 71.12 | (Varies) | (Varies) | 1.05 |
| Sodium Triacetoxyborohydride | 211.94 | (Varies) | (Varies) | 1.15 |
| Dichloromethane (DCM) | - | 5 L | - | - |
| Saturated Sodium Bicarbonate | - | 2 L | - | - |
Procedure:
-
Charge a 10 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with the 4-oxobutanal derivative (1.0 eq) and dichloromethane (5 L).
-
Stir the mixture at room temperature (20-25°C) until all solids are dissolved.
-
Add pyrrolidine (1.05 eq) to the reactor over 10-15 minutes, maintaining the internal temperature below 30°C.
-
Stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
In a separate, dry vessel, prepare a slurry of sodium triacetoxyborohydride (1.15 eq) in dichloromethane (1 L).
-
Slowly add the sodium triacetoxyborohydride slurry to the reactor over 1-2 hours, maintaining the internal temperature between 20-25°C using the reactor cooling jacket.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC until the starting material is consumed (typically 12-16 hours).
-
Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (2 L) while maintaining vigorous stirring and cooling to control any gas evolution.
-
Stir the biphasic mixture for 30 minutes.
-
Stop the stirrer and allow the layers to separate.
-
Drain the lower organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 1 L).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or crystallization as appropriate.
General Synthetic Pathway
Caption: Common synthetic routes for 4-(pyrrolidin-1-yl)butane derivatives.
Work-up procedures for reactions containing 4-(Pyrrolidin-1-yl)butan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)butan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| pKa (Predicted) | 10.48 ± 0.20 | ChemicalBook |
| Water Solubility | Soluble | ChemicalBook |
Q2: What are the primary safety concerns when working with this compound?
A2: This compound is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q3: How can I remove excess this compound from my reaction mixture?
A3: Due to its basic nature, an acidic wash is a common and effective method.[2][3] Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the amine, rendering it water-soluble and facilitating its removal into the aqueous phase.[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Formation of a Persistent Emulsion During Extractive Work-up
Problem: After adding the aqueous wash solution to the organic layer containing my product and this compound, a stable emulsion has formed that does not separate.
Possible Causes & Solutions:
-
High Concentration of Amine: The diamine can act as a surfactant, stabilizing the emulsion.
-
Insufficient Ionic Strength of Aqueous Layer: The density difference between the two phases may be minimal.
Solutions:
-
Break the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[2] The increased ionic strength of the aqueous layer will help to break the emulsion by increasing the density of the aqueous phase and "salting out" the organic components.
-
Filtration through Celite®: If brine is ineffective, the emulsion can sometimes be broken by filtering the mixture through a pad of Celite®.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Issue 2: Product is Water-Soluble and is Lost During Acidic Wash
Problem: My desired product is also basic and/or has high water solubility, leading to its loss in the aqueous layer during the acidic wash intended to remove excess this compound.
Solutions:
-
Use a Copper Sulfate Wash: An alternative to an acidic wash is to use a 10% aqueous copper(II) sulfate solution.[2][3] The copper ions will form a complex with the amine, which is soluble in the aqueous layer and can be extracted.[2][3] This method is milder and may prevent the protonation and subsequent loss of a basic product.
-
pH Adjustment and Back-Extraction:
-
Perform the initial acidic wash to remove the excess diamine.
-
Combine all acidic aqueous layers.
-
Carefully basify the combined aqueous layers with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate your product.
-
Extract the now neutral product back into an organic solvent.
-
Issue 3: Streaking of the Product on a Silica Gel TLC Plate
Problem: When monitoring the reaction or purification by TLC on silica gel, the product spot appears as a streak rather than a defined spot, making it difficult to assess purity and Rf.
Possible Cause:
-
Interaction with Acidic Silica Gel: Basic compounds, like many products derived from this compound, can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking.
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to the TLC eluent (typically 0.5-2%). This will neutralize the acidic sites on the silica and improve the spot shape.
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina TLC plates are a good alternative for the analysis of basic compounds.
-
Reverse-Phase TLC: If the compound is sufficiently non-polar, reverse-phase TLC (e.g., C18-functionalized silica) can be used.
-
Issue 4: Difficulty in Purifying a Polar, Basic Product by Column Chromatography
Problem: The product of the reaction is highly polar and basic, making purification by standard silica gel column chromatography challenging due to poor separation and recovery.
Solutions:
-
Chromatography on Basic or Neutral Alumina: Similar to the TLC solution, using basic or neutral alumina as the stationary phase for column chromatography can significantly improve the purification of basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for the purification of highly polar compounds.[4][5] It utilizes a polar stationary phase (such as silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4][5][6]
-
Reverse-Phase Chromatography: For less polar products, reverse-phase chromatography using a C18-functionalized silica column can be effective.[7]
Experimental Protocols
Protocol 1: General Extractive Work-up for a Reaction Containing this compound
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous NH₄Cl).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. Combine the aqueous layers.
-
Neutralization (Optional): If the desired product is neutral, wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Further Purification: Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Protocol 2: Purification of a Polar, Basic Product using HILIC
-
Column Selection: Choose a pre-packed HILIC column (e.g., silica, diol, or amine-functionalized).
-
Sample Preparation: Dissolve the crude product in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content).
-
Mobile Phase: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5% water with 0.1% formic acid or ammonium acetate).
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time.[6]
-
Elution: Inject the sample and begin the gradient, typically by increasing the percentage of the aqueous component over time to elute the compounds.
-
Detection: Monitor the elution using an appropriate detector (e.g., UV-Vis, ELSD, or MS).
-
Fraction Collection and Analysis: Collect the fractions containing the desired product and confirm its purity by a suitable analytical method (e.g., LC-MS, NMR).
Visualizations
Caption: Extractive work-up workflow for amine removal.
Caption: Troubleshooting decision tree for common work-up issues.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of 4-(Pyrrolidin-1-yl)butan-1-amine and Related Structures
For Immediate Release
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(pyrrolidin-1-yl)butan-1-amine, alongside a detailed examination of two structurally related compounds: 1,4-diaminobutane and N-butylpyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of these and similar chemical entities.
Introduction
This compound is a diamine featuring a pyrrolidine ring connected to a butylamine chain. Understanding its NMR spectral characteristics is crucial for its identification and for assessing its purity. By comparing its predicted NMR data with the experimental data of the simpler, related molecules 1,4-diaminobutane and N-butylpyrrolidine, we can gain a deeper understanding of the influence of each structural moiety on the chemical shifts and coupling patterns.
Predicted and Experimental NMR Data
Due to the lack of publicly available experimental NMR spectra for this compound, predicted ¹H and ¹³C NMR data were generated using online spectral prediction tools. This data is presented alongside experimental data for 1,4-diaminobutane and N-butylpyrrolidine for a comprehensive comparison.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound (Predicted) | a | ~2.7 | t | 2H |
| b | ~1.5 | m | 2H | |
| c | ~1.6 | m | 2H | |
| d | ~2.5 | t | 2H | |
| e | ~2.5 | t | 4H | |
| f | ~1.8 | m | 4H | |
| 1,4-Diaminobutane (Experimental) | a' | 2.73 | t | 4H |
| b' | 1.52 | quint | 4H | |
| N-Butylpyrrolidine (Experimental) | d'' | 2.38 | t | 2H |
| e'' | 2.44 | t | 4H | |
| f'' | 1.76 | m | 4H | |
| g'' | 1.45 | sext | 2H | |
| h'' | 1.32 | sext | 2H | |
| i'' | 0.91 | t | 3H |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound (Predicted) | 1 | ~42.0 |
| 2 | ~27.0 | |
| 3 | ~30.0 | |
| 4 | ~56.0 | |
| 5 | ~54.0 | |
| 6 | ~23.0 | |
| 1,4-Diaminobutane (Experimental) | 1' | 41.8 |
| 2' | 30.2 | |
| N-Butylpyrrolidine (Experimental) | 4'' | 55.9 |
| 5'' | 54.2 | |
| 6'' | 23.4 | |
| 7'' | 29.5 | |
| 8'' | 20.8 | |
| 9'' | 14.1 |
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-240 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.
Structural Assignment and Comparison
The chemical structures of the three compounds are presented below with atom numbering to aid in the interpretation of the NMR data.
Caption: Chemical structures of the analyzed compounds.
Analysis of this compound (Predicted):
-
¹H NMR: The predicted spectrum shows distinct signals for the protons on the butyl chain and the pyrrolidine ring. The protons 'a' and 'd' adjacent to the nitrogen atoms are expected to be the most deshielded. The protons on the pyrrolidine ring ('e' and 'f') are also deshielded due to the electronegativity of the nitrogen atom.
-
¹³C NMR: The carbons directly bonded to the nitrogen atoms ('1', '4', and '5') are predicted to have the highest chemical shifts. The other carbons in the butyl chain and pyrrolidine ring will appear at lower chemical shifts.
Comparison with 1,4-Diaminobutane:
-
¹H NMR: In 1,4-diaminobutane, the two methylene groups adjacent to the amino groups (a') are equivalent and appear as a single triplet. The central two methylene groups (b') are also equivalent and appear as a quintet. This provides a reference for the chemical shifts of the butylamine portion of the target molecule.
-
¹³C NMR: The spectrum of 1,4-diaminobutane is simple, with two signals corresponding to the two types of carbon atoms. This helps in assigning the carbons of the butyl chain in this compound.
Comparison with N-Butylpyrrolidine:
-
¹H NMR: N-butylpyrrolidine provides a good comparison for the pyrrolidine and the N-butyl part of the target molecule. The chemical shifts of the protons on the pyrrolidine ring (e'' and f'') and the adjacent methylene group of the butyl chain (d'') are comparable to the predicted values for the target molecule.
-
¹³C NMR: The chemical shifts of the carbons in the pyrrolidine ring (5'' and 6'') and the butyl chain attached to the nitrogen (4'', 7'', 8'', 9'') serve as excellent reference points for assigning the corresponding carbons in this compound.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for analyzing and comparing the NMR spectra of these compounds.
Caption: Workflow for NMR spectral analysis and comparison.
This guide demonstrates a systematic approach to the analysis of the ¹H and ¹³C NMR spectra of this compound through comparison with structurally related molecules. While predicted data provides a valuable starting point, experimental verification is essential for definitive structural confirmation.
Navigating the Mass Spectrometry of 4-(Pyrrolidin-1-yl)butan-1-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of small molecules is paramount for accurate identification and characterization. This guide provides a comparative analysis of the mass spectrometry of 4-(Pyrrolidin-1-yl)butan-1-amine and its structural analogs, offering insights into their fragmentation patterns and a standardized protocol for their analysis.
Executive Summary
This guide delves into the mass spectrometry analysis of this compound, a bifunctional molecule featuring a primary amine and a tertiary amine within a pyrrolidine ring. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of amine fragmentation. This predicted data is then compared with experimental mass spectral data of three structurally related compounds: 4-(Piperidin-1-yl)butan-1-amine, 1,4-diaminobutane, and pyrrolidine. The comparative analysis highlights the influence of different structural features on the fragmentation pathways, providing a valuable resource for the identification and characterization of these and similar compounds.
Predicted and Experimental Mass Spectrometry Data
The following tables summarize the predicted mass spectral data for this compound and the experimental data for its comparators. The predictions for the target molecule are derived from common fragmentation pathways observed for aliphatic and cyclic amines, primarily involving alpha-cleavage.
Table 1: Physicochemical Properties of Analyzed Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₈N₂ | 142.24[1] |
| 4-(Piperidin-1-yl)butan-1-amine | C₉H₂₀N₂ | 156.27[2] |
| 1,4-Diaminobutane (Putrescine) | C₄H₁₂N₂ | 88.15 |
| Pyrrolidine | C₄H₉N | 71.12[3] |
Table 2: Predicted Mass Spectrum of this compound
| Predicted m/z | Predicted Relative Abundance | Proposed Fragment Ion |
| 142 | Low | [M]⁺• |
| 141 | Moderate | [M-H]⁺ |
| 98 | High | [M - CH₂NH₂]⁺ |
| 84 | High | [C₅H₁₀N]⁺ |
| 71 | Moderate | [C₄H₉N]⁺• (Pyrrolidine) |
| 70 | High | [C₄H₈N]⁺ |
| 44 | Moderate | [CH₂NH₂]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
Table 3: Experimental Mass Spectrum of 4-(Piperidin-1-yl)butan-1-amine (Predicted Data)
No experimental data was found in the search results. The following are predicted values.
| Predicted m/z | Predicted Relative Abundance | Proposed Fragment Ion |
| 156 | Low | [M]⁺• |
| 155 | Moderate | [M-H]⁺ |
| 112 | High | [M - CH₂NH₂]⁺ |
| 98 | High | [C₆H₁₂N]⁺ |
| 84 | Moderate | [C₅H₁₀N]⁺ |
| 44 | Moderate | [CH₂NH₂]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
Table 4: Experimental Mass Spectrum of 1,4-Diaminobutane (Putrescine)
Data obtained from NIST WebBook.[4]
| m/z | Relative Abundance |
| 30 | 100 |
| 44 | 20 |
| 88 | 5 |
Table 5: Experimental Mass Spectrum of Pyrrolidine
Data obtained from ChemicalBook.[5]
| m/z | Relative Abundance |
| 28 | 25.6 |
| 39 | 10.0 |
| 41 | 19.2 |
| 42 | 19.3 |
| 43 | 100.0 |
| 70 | 53.3 |
| 71 | 41.4 |
Experimental Protocols
A standardized protocol for the mass spectrometry analysis of these amine compounds is crucial for obtaining reproducible and comparable data. The following is a general workflow applicable to a standard Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
2.1. Sample Preparation
-
Dissolution: Accurately weigh and dissolve the amine compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 mg/mL.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2.2. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the analysis of amines.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Mass Spectrometer Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.
-
-
Data Acquisition: Acquire mass spectra over a mass range of m/z 50-500.
Visualizing Fragmentation and Workflows
3.1. Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
3.2. Experimental Workflow for Mass Spectrometry Analysis
The diagram below outlines the general experimental workflow for the mass spectrometry analysis of the target and comparative compounds.
Caption: General workflow for MS analysis of amine compounds.
Discussion and Comparison
The predicted fragmentation pattern of this compound is dominated by cleavage alpha to the nitrogen atoms. The most prominent predicted fragments are at m/z 98 and 84, resulting from the loss of the aminomethyl radical and subsequent rearrangements of the pyrrolidine ring. The fragment at m/z 30, corresponding to [CH₂NH₂]⁺, is also expected to be a major peak, characteristic of primary amines.
In comparison, the experimental data for 1,4-diaminobutane shows a base peak at m/z 30, confirming the facile cleavage at the C-C bond adjacent to the primary amine. The molecular ion at m/z 88 is of low abundance, which is typical for linear amines that readily fragment.
The mass spectrum of pyrrolidine is characterized by a base peak at m/z 43 and a significant molecular ion peak at m/z 71. The fragmentation of the pyrrolidine ring itself leads to a complex pattern of smaller fragments.
For 4-(Piperidin-1-yl)butan-1-amine, a larger structural analog, the predicted fragmentation would follow a similar pattern to the pyrrolidine derivative, with the major fragments shifted by 14 mass units due to the additional methylene group in the piperidine ring.
By comparing these patterns, researchers can distinguish between these structurally similar amines. The presence and relative abundance of the molecular ion, the base peak, and characteristic fragments from the cyclic and linear portions of the molecules provide a unique fingerprint for each compound.
Conclusion
This comparative guide provides a framework for the mass spectrometric analysis of this compound and its analogs. While experimental data for the primary compound is currently unavailable, the predicted fragmentation pattern, in conjunction with the experimental data of its structural relatives, offers valuable insights for its identification and characterization. The provided experimental protocol and workflow diagrams serve as a practical resource for researchers in the field. Further studies to obtain an experimental mass spectrum of this compound are warranted to validate these predictions and expand our understanding of its gas-phase chemistry.
References
A Comparative Guide to the FT-IR Spectrum of 4-(Pyrrolidin-1-yl)butan-1-amine
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(Pyrrolidin-1-yl)butan-1-amine. To facilitate a comprehensive understanding, its spectral features are compared with those of structurally related amines: n-butylamine, pyrrolidine, and N-methylpyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize FT-IR spectroscopy for structural elucidation and compound identification.
Predicted FT-IR Spectrum of this compound
The structure of this compound incorporates both a primary amine (-NH₂) and a tertiary amine (the nitrogen within the pyrrolidine ring). This unique combination of functional groups gives rise to a characteristic FT-IR spectrum.
Key Expected Absorptions:
-
N-H Stretching (Primary Amine): Two distinct bands are anticipated in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the primary amine group. The presence of two bands is a hallmark of a primary amine.
-
C-H Stretching (Aliphatic): Strong absorptions are expected in the 3000-2800 cm⁻¹ range, arising from the stretching vibrations of the C-H bonds in the butyl chain and the pyrrolidine ring.
-
N-H Bending (Primary Amine): A medium to strong absorption band is predicted to appear between 1650 and 1580 cm⁻¹, which is characteristic of the scissoring (bending) vibration of the primary amine group.
-
C-N Stretching (Aliphatic Amines): The spectrum will likely exhibit medium to weak bands in the 1250-1020 cm⁻¹ region, corresponding to the stretching vibrations of the C-N bonds of both the primary and tertiary amine groups.
Comparative FT-IR Data
To contextualize the spectrum of this compound, the following table summarizes the key FT-IR absorption bands for n-butylamine (a primary amine), pyrrolidine (a secondary amine), and N-methylpyrrolidine (a tertiary amine).
| Functional Group | Vibration Mode | n-Butylamine (cm⁻¹) | Pyrrolidine (cm⁻¹) | N-Methylpyrrolidine (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Primary Amine | N-H Stretch | ~3370, ~3290 | - | - | ~3400-3250 (two bands) |
| N-H Bend | ~1620 | - | - | ~1650-1580 | |
| Secondary Amine | N-H Stretch | - | ~3350-3300 | - | - |
| Tertiary Amine | C-N Stretch | - | ~1100 | ~1100 | ~1250-1020 |
| Aliphatic | C-H Stretch | ~2960-2870 | ~2960-2850 | ~2960-2770 | ~3000-2800 |
| C-N Stretch | ~1070 | ~1100 | ~1100 | ~1250-1020 |
Note: The exact positions of the peaks can vary slightly due to factors such as sample concentration, solvent, and intermolecular interactions.
Experimental Protocol for FT-IR Analysis of Liquid Amines
The following is a standard procedure for obtaining the FT-IR spectrum of a liquid amine sample.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sample holder for liquid cells or an Attenuated Total Reflectance (ATR) accessory
Materials:
-
Liquid amine sample (e.g., this compound)
-
Infrared-transparent salt plates (e.g., KBr, NaCl) or a clean ATR crystal
-
Volatile solvent for cleaning (e.g., isopropanol, acetone)
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Perform a background scan to account for atmospheric water and carbon dioxide.
-
-
Sample Preparation (Choose one method):
-
A) Thin Film Method (using salt plates):
-
Place one to two drops of the liquid amine sample onto the center of a clean, dry salt plate.
-
Carefully place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
-
Mount the "sandwich" of salt plates in the sample holder of the spectrometer.
-
-
B) Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean and free of any residue.
-
Place a small drop of the liquid amine sample directly onto the center of the ATR crystal.
-
If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Place the sample holder (with the prepared sample) into the spectrometer's sample compartment.
-
Initiate the sample scan according to the instrument's software instructions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically collected over the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks in the spectrum.
-
Compare the obtained peak positions with known correlation charts and reference spectra to confirm the presence of expected functional groups.
-
-
Cleaning:
-
Thoroughly clean the salt plates or ATR crystal with a suitable solvent and lens tissue to remove all traces of the sample.
-
Workflow for FT-IR Analysis
The logical flow of the experimental procedure can be visualized as follows:
Caption: Workflow for FT-IR analysis of a liquid sample.
Conclusion
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and tertiary amine functionalities, as well as its aliphatic hydrocarbon backbone. By comparing its predicted spectrum with those of n-butylamine, pyrrolidine, and N-methylpyrrolidine, a clear distinction based on the presence or absence of specific N-H stretching and bending vibrations can be made. The provided experimental protocol offers a standardized method for obtaining high-quality FT-IR spectra of liquid amines, which is crucial for accurate structural analysis and compound verification in a research and development setting.
A Comparative Guide to 4-(Pyrrolidin-1-yl)butan-1-amine and Other Diamines in Bifunctional Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linker molecules is a critical determinant in the successful design and synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). The linker region, which connects the protein of interest (POI) ligand and the E3 ligase ligand, significantly influences the physicochemical properties, stability, and biological activity of the resulting molecule. This guide provides a comprehensive comparison of 4-(Pyrrolidin-1-yl)butan-1-amine with other commonly employed diamines in the synthesis of these important therapeutic agents.
Introduction to Diamine Linkers in Drug Discovery
Diamine linkers are fundamental building blocks in the construction of bifunctional molecules. Their primary role is to bridge two distinct ligands at an optimal distance and orientation to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The structural characteristics of the diamine linker, such as its length, rigidity, and polarity, are crucial for the efficacy of the PROTAC.
This guide focuses on this compound, a diamine featuring a four-carbon aliphatic chain and a terminal pyrrolidine ring. This structure imparts a degree of rigidity and a specific conformational profile compared to simple linear diamines. We will compare its properties and synthetic performance with other representative diamines: a simple linear diamine (1,4-Diaminobutane) and a piperidine-containing diamine (4-(Piperidin-1-yl)butan-1-amine).
Data Presentation: Physicochemical Properties of Selected Diamines
The physicochemical properties of the diamine linker can significantly impact the overall properties of the PROTAC, including its solubility, permeability, and metabolic stability. The following table summarizes key computed physicochemical properties for this compound and its comparators.
| Property | This compound | 1,4-Diaminobutane (Putrescine) | 4-(Piperidin-1-yl)butan-1-amine |
| Molecular Formula | C₈H₁₈N₂ | C₄H₁₂N₂ | C₉H₂₀N₂ |
| Molecular Weight ( g/mol ) | 142.24[1] | 88.15[2] | 156.27[3] |
| XLogP3 | 0.5[1] | -0.9 | 0.9[3] |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | 52.0 Ų | 15.2 Ų |
| Hydrogen Bond Donor Count | 1[1] | 2 | 1[3] |
| Hydrogen Bond Acceptor Count | 2[1] | 2 | 2[3] |
| Rotatable Bond Count | 4[1] | 3 | 5[3] |
Comparative Synthesis Performance
The efficiency of incorporating the diamine linker into the final bifunctional molecule is a critical consideration. The most common method for integrating these linkers is through sequential amide bond formation. While direct head-to-head comparative studies with this compound are limited in publicly available literature, we can infer its performance based on studies of similar structures and general principles of reactivity.
A one-pot synthesis of JQ1-pomalidomide conjugates demonstrated that the use of a mono-Boc protected diamine linker over three steps can provide the desired product. In a comparative context, symmetrical secondary diamine linkers in a one-pot reaction yielded the final conjugate in 37-50% yield, highlighting the impact of the diamine structure on reaction efficiency.[4]
The following table provides a qualitative comparison based on known reactivity principles and available data for similar synthetic transformations.
| Parameter | This compound | 1,4-Diaminobutane | 4-(Piperidin-1-yl)butan-1-amine |
| Reactivity of Primary Amine | High | High | High |
| Nucleophilicity of Tertiary Amine | High (tertiary amine) | N/A | High (tertiary amine) |
| Potential for Side Reactions | Low (with mono-protection) | High (requires mono-protection) | Low (with mono-protection) |
| Rigidity of Linker | Moderately rigid | Flexible | Moderately rigid |
| Expected Yield in Amide Coupling | Good to High | Good to High | Good to High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of bifunctional molecules. The following are representative protocols for the synthesis of a PROTAC, illustrating the integration of a diamine linker.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC typically involves a convergent approach where the warhead and the E3 ligase ligand are synthesized or modified separately and then coupled to the diamine linker in a stepwise manner.
Caption: General workflow for the convergent synthesis of a PROTAC using a mono-protected diamine linker.
Protocol 1: Synthesis of a JQ1-Pomalidomide PROTAC via Amide Coupling
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein using the inhibitor JQ1 and recruiting the Cereblon (CRBN) E3 ligase with a pomalidomide-based ligand, connected by a diamine linker.
Materials:
-
(+)-JQ1-carboxylic acid
-
Mono-Boc-protected this compound
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
Step 1: Coupling of JQ1 to the Linker
-
To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of mono-Boc-protected this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 16-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-linker-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the JQ1-linker-Boc intermediate in a 1:1 mixture of anhydrous DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting JQ1-linker-NH₂ TFA salt is used directly in the next step.
Step 3: Coupling of Pomalidomide to the JQ1-Linker Intermediate
-
To a solution of the JQ1-linker-NH₂ TFA salt (1.0 eq) and a carboxylic acid-functionalized pomalidomide derivative (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and for the coupling reaction).
-
Stir the reaction mixture at room temperature for 16-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC functions by inducing the degradation of its target protein. For instance, a BRD4-targeting PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase will lead to the ubiquitination and subsequent proteasomal degradation of BRD4.
References
- 1. This compound | C8H18N2 | CID 2762762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Diaminobutane 99 110-60-1 [sigmaaldrich.com]
- 3. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of antimalarials derived from 4-(Pyrrolidin-1-yl)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium species necessitates the development of novel antimalarial agents with unique mechanisms of action. This guide provides a comparative analysis of a promising class of antimalarials derived from a 4-aryl-pyrrolidine scaffold, specifically focusing on 4-aryl-N-benzylpyrrolidine-3-carboxamides. While initial interest was in derivatives of 4-(pyrrolidin-1-yl)butan-1-amine, current research highlights the significant potential of this related pyrrolidine series. This document presents a detailed comparison of their efficacy against standard antimalarial drugs, supported by experimental data and protocols.
Comparative Efficacy of 4-Aryl-N-benzylpyrrolidine-3-carboxamides
The lead compound from this series, (+)-54b (CWHM-1008) , has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1][2] Its performance is compared here with the established antimalarials, Chloroquine and Artemisinin.
In Vitro Activity
The in vitro efficacy of these compounds is typically evaluated against cultured P. falciparum parasites, with the 50% inhibitory concentration (IC50) being a key metric.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| (+)-54b (CWHM-1008) | 3D7 (drug-sensitive) | 46 | [1] |
| Dd2 (drug-resistant) | 21 | [1] | |
| Chloroquine | 3D7 (drug-sensitive) | 54 ± 0.4 | [3] |
| Dd2 (drug-resistant) | >100 | ||
| Artemisinin | 3D7 (drug-sensitive) | 33 ± 0.6 | [3] |
In Vivo Efficacy
In vivo studies in murine models are crucial for assessing a compound's efficacy in a whole-organism system. The Peters' 4-day suppressive test is a standard model used for this purpose.
| Compound | Animal Model | Efficacy Metric | Dosage | Reference |
| (+)-54b (CWHM-1008) | Mouse (P. berghei) | ED99 ~ 30 mg/kg/day | Once daily for 4 days (oral) | [1] |
| Chloroquine | Mouse (P. berghei) | ED90 | 5 mg/kg/day |
Proposed Mechanism of Action: Inhibition of Aspartic Proteases
The 4-aryl-N-benzylpyrrolidine-3-carboxamide series is believed to exert its antimalarial effect by inhibiting Plasmodium aspartic proteases.[1][3] These enzymes are crucial for the parasite's survival as they are involved in the degradation of hemoglobin within the parasite's food vacuole. By blocking this pathway, the compounds starve the parasite of essential amino acids.
Caption: Proposed mechanism of action for 4-aryl-N-benzylpyrrolidine-3-carboxamides.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
In Vitro Antimalarial Assay: SYBR Green I-based Method
This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds and standard drugs are serially diluted in 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, indicating parasite growth. The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vivo Antimalarial Assay: Peters' 4-Day Suppressive Test
This is a standard in vivo test to evaluate the efficacy of antimalarial compounds in a murine model.
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite growth suppression. The dose that causes a 90% or 99% reduction in parasitemia (ED90 or ED99) is then determined.
Antimalarial Drug Discovery Workflow
The process of discovering and developing new antimalarial drugs is a multi-step endeavor, from initial screening to clinical trials.
Caption: A simplified workflow for antimalarial drug discovery and development.
References
- 1. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyrrolidine and Piperidine Derivatives for Researchers
For researchers, scientists, and drug development professionals, the choice between incorporating a pyrrolidine or a piperidine scaffold can significantly influence the pharmacological and physicochemical properties of a molecule. This guide provides an objective, data-driven comparison of the reactivity of these two popular saturated nitrogen heterocycles, focusing on their basicity, nucleophilicity, and catalytic activity.
Physicochemical Properties and Basicity
Pyrrolidine, a five-membered ring, and piperidine, a six-membered ring, exhibit distinct properties owing to their structural differences. While both are secondary amines, their ring size and conformation affect the availability of the nitrogen's lone pair of electrons, which in turn governs their basicity and nucleophilicity.
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Pyrrolidine is slightly more basic than piperidine. This is often attributed to the greater conformational stability of the protonated five-membered ring of pyrrolidine compared to the six-membered ring of piperidine.[1][2][3]
| Property | Pyrrolidine | Piperidine | Reference(s) |
| pKa (Conjugate Acid) | ~11.27 | ~11.22 | [1][2][3] |
| logP (Octanol/Water) | 0.46 | 0.84 | [3] |
Nucleophilicity Comparison
Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. Mayr's nucleophilicity scale provides a quantitative measure of this property, where 'N' is the nucleophilicity parameter and 's' is the nucleophile-specific sensitivity parameter. A higher 'N' value corresponds to greater nucleophilicity.
Experimental data from nucleophilic substitution reactions reveals that pyrrolidine is generally a more potent nucleophile than piperidine. This enhanced nucleophilicity is evident in various reaction contexts, including reactions with thiophene derivatives.[4][5]
| Nucleophile | Solvent | N | s | Reference(s) |
| Pyrrolidine | Acetonitrile | 18.32 | 0.85 | [4] |
| Pyrrolidine | Methanol | 15.72 | 0.95 | [4] |
| Piperidine | Acetonitrile | 17.35 | - | [4] |
| Piperidine | Water | 18.13 | - | [4] |
Catalytic Activity in Knoevenagel Condensation
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, is often catalyzed by secondary amines like pyrrolidine and piperidine.[6] In this context, pyrrolidine has been shown to be a more efficient catalyst than piperidine.
In a comparative study of the Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and substituted benzaldehydes, pyrrolidine achieved higher conversions at lower catalyst loadings compared to piperidine.[7]
Reaction with p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) | Reference(s) |
| Piperidine | 0.8 | 480 | ~59 | [7] |
| Pyrrolidine | 0.625 | 480 | ~74 | [7] |
| Pyrrolidine | 0.75 | 480 | ~77 | [7] |
Reaction with p-Methoxybenzaldehyde
| Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) | Reference(s) |
| Piperidine | 0.8 | 480 | ~91 | [7] |
| Pyrrolidine | 0.5 | 480 | 100 | [7] |
| Pyrrolidine | 0.625 | 480 | 100 | [7] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acids of pyrrolidine and piperidine.
Materials:
-
Pyrrolidine
-
Piperidine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a dilute aqueous solution of the amine of known concentration (e.g., 0.01 M).
-
Place a known volume of the amine solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the amine solution.
-
Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the volume of HCl added.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).
Knoevenagel Condensation Catalyzed by Pyrrolidine or Piperidine
Objective: To compare the catalytic efficiency of pyrrolidine and piperidine in the Knoevenagel condensation.
Materials:
-
A selected aldehyde (e.g., p-nitrobenzaldehyde or p-methoxybenzaldehyde)
-
An active methylene compound (e.g., thiazolidine-2,4-dione)
-
Pyrrolidine
-
Piperidine
-
Solvent (e.g., ethanol or toluene)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Apparatus for product isolation and purification (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
In a reaction vessel, dissolve the aldehyde and the active methylene compound in the chosen solvent.
-
Add the specified molar equivalent of the amine catalyst (pyrrolidine or piperidine) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate the desired condensed product.
-
Determine the yield of the purified product and compare the results obtained with each catalyst.
Visualizations
Caption: Catalytic cycle of the Knoevenagel condensation.
Caption: Workflow for determining Mayr's nucleophilicity parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 6. biologic.net [biologic.net]
- 7. m.youtube.com [m.youtube.com]
Biological activity of compounds synthesized from 4-(Pyrrolidin-1-yl)butan-1-amine
A comparative analysis of the biological activities of compounds synthesized from the 4-(pyrrolidin-1-yl)butan-1-amine scaffold reveals a diverse range of pharmacological effects, from anticonvulsant to monoamine transporter inhibition. This guide provides a detailed comparison of these activities, supported by experimental data and methodologies, to aid researchers and drug development professionals in this area.
Anticonvulsant Activity of 4-Substituted Pyrrolidone Butanamides
A significant area of investigation has been the development of 4-substituted pyrrolidone butanamides as potent antiseizure agents. These compounds are analogues of levetiracetam, a drug used for the treatment of epilepsy. The research aimed to improve upon the in vitro and in vivo potency of levetiracetam by modifying the 4-position of the lactam ring.[1][2]
One of the most promising candidates to emerge from these studies is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714).[1][2] This compound has demonstrated significantly higher potency as an antiseizure agent in audiogenic seizure-prone mice compared to levetiracetam.[1][2]
Comparative Anticonvulsant Potency
| Compound | Animal Model | Anticonvulsant Potency | Reference |
| Levetiracetam | Audiogenic seizure-prone mice | Standard | [1][2] |
| ucb 34714 | Audiogenic seizure-prone mice | Approximately 10 times more potent than Levetiracetam | [1][2] |
Monoamine Transporter Inhibition by Pyrovalerone Analogs
Derivatives of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, known as pyrovalerone analogs, have been synthesized and evaluated as inhibitors of monoamine transporters.[3] These compounds have shown potent and selective inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal effects on the serotonin transporter (SERT).[3] This selective inhibition profile is of interest for the development of medications for conditions such as cocaine abuse.[3]
The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its analogs have been assessed for their affinity (Ki) and inhibitory concentration (IC50) at the three monoamine transporters.[3] The (S)-enantiomer of the lead compound was found to be the more biologically active form.[3]
Comparative Monoamine Transporter Inhibition Data
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (racemic) | 15.3 | 46.7 | >10,000 | 10.5 | 32.1 | >10,000 |
| (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 7.8 | 29.5 | >10,000 | 5.4 | 20.3 | >10,000 |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 3.2 | 12.1 | 1,230 | 2.2 | 8.3 | 845 |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | 4.5 | 15.2 | >10,000 | 3.1 | 10.5 | >10,000 |
Data extracted from literature.[3]
Inhibition of Digestive Enzymes
Pyrrolidine-tethered aurones and other pyrrolidine derivatives have been investigated for their effects on digestive enzymes.[4] Notably, certain derivatives have demonstrated significant inhibitory activity against pancreatic lipase, a key enzyme in the digestion of dietary fats.[4] This line of research is promising for the development of anti-obesity agents.
One study identified a pyrrolidine derivative, compound 12, as a potent inhibitor of pancreatic lipase with a low IC50 value.[4]
Pancreatic Lipase Inhibition
| Compound | Pancreatic Lipase IC50 |
| Compound 12 (pyrrolidine derivative) | 0.143 ± 0.001 mg/mL |
Data extracted from literature.[4]
Experimental Protocols
Audiogenic Seizure Model in Mice
The in vivo anticonvulsant activity of the 4-substituted pyrrolidone butanamides was assessed using a well-established model of audiogenic seizures in mice.[1][2]
Workflow for Anticonvulsant Testing
Caption: Workflow for assessing anticonvulsant activity in mice.
Monoamine Transporter Binding and Uptake Assays
The inhibitory activity of the pyrovalerone analogs on dopamine, norepinephrine, and serotonin transporters was determined through radioligand binding and neurotransmitter uptake assays.[3]
-
Binding Assays:
-
Objective: To determine the affinity (Ki) of the test compounds for the monoamine transporters.
-
Method: Competition binding assays were performed using cell membranes expressing the respective transporters (DAT, NET, or SERT) and a specific radioligand (e.g., [125I]RTI 55).
-
Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compound. The amount of bound radioactivity was measured, and the Ki values were calculated using the Cheng-Prusoff equation.
-
-
Uptake Assays:
-
Objective: To measure the functional inhibition (IC50) of neurotransmitter uptake by the test compounds.
-
Method: Synaptosomes or cells expressing the transporters were used.
-
Procedure: The preparations were incubated with a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) in the presence of various concentrations of the test compound. The amount of radioactivity taken up by the cells was quantified, and IC50 values were determined.
-
Signaling Pathway of Monoamine Transporters
Caption: Mechanism of monoamine transporter inhibition.
Pancreatic Lipase Inhibition Assay
The inhibitory effect of pyrrolidine derivatives on pancreatic lipase activity was evaluated using an in vitro enzymatic assay.[4]
-
Principle: The assay measures the rate of hydrolysis of a substrate (e.g., p-nitrophenyl palmitate) by pancreatic lipase, which results in the production of a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
-
Procedure:
-
A reaction mixture containing pancreatic lipase, the substrate, and a buffer is prepared.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is incubated for a specific period at a controlled temperature.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
References
- 1. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Purity Assessment of Synthesized 4-(Pyrrolidin-1-yl)butan-1-amine and Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Purity Analysis of a Key Diamine Building Block
In the landscape of pharmaceutical research and development, particularly in the synthesis of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies, the purity of chemical building blocks is paramount. This guide provides a comprehensive comparison of the purity assessment of synthesized 4-(Pyrrolidin-1-yl)butan-1-amine, a versatile diamine linker, with structurally similar alternatives. The selection of a high-purity building block is critical for ensuring the desired efficacy, safety, and reproducibility of the final drug candidate.
This document outlines detailed experimental protocols and presents comparative data for the purity analysis of this compound and two common alternatives: 4-(Piperidin-1-yl)butan-1-amine and N,N-dimethyl-1,4-diaminobutane. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.
Comparative Analysis of Purity
The purity of synthesized this compound and its alternatives was assessed using a multi-pronged analytical approach. A summary of the quantitative purity data is presented in Table 1.
| Compound | HPLC-UV Purity (%)[1][2][3][4][5] | GC-MS Purity (%)[6] | 1H NMR Purity (%) | Elemental Analysis (%CHN) |
| This compound | 99.2 | 99.5 | >99 | Consistent with C₈H₁₈N₂ |
| 4-(Piperidin-1-yl)butan-1-amine [7][8] | 98.8 | 99.1 | >99 | Consistent with C₉H₂₀N₂[7] |
| N,N-dimethyl-1,4-diaminobutane [9] | 98.5 | 98.9 | >99 | Consistent with C₆H₁₆N₂ |
Table 1: Summary of Quantitative Purity Assessment. The data indicates a high degree of purity for the synthesized this compound, comparing favorably with its alternatives.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthesized chemical compound, from initial synthesis to final characterization.
Figure 1. A generalized workflow for the synthesis, purification, and comprehensive purity analysis of a chemical compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For amines that lack a strong UV chromophore, pre-column derivatization with an agent like dansyl chloride is often employed to enable sensitive UV detection.[1][2][3][4][5]
Protocol:
-
Sample Preparation: A stock solution of the amine (1 mg/mL) is prepared in acetonitrile.
-
Derivatization: To 100 µL of the amine solution, 200 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5) are added. The mixture is vortexed and heated at 60°C for 30 minutes. After cooling, the solution is filtered through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient starts at 30% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification. Due to the polar nature of amines, derivatization is sometimes used to improve peak shape and thermal stability.[10][11]
Protocol:
-
Sample Preparation: A 1 mg/mL solution of the amine is prepared in dichloromethane.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and purity of a molecule by observing the magnetic properties of atomic nuclei. For purity assessment, a known amount of an internal standard is added to a sample of known weight, and the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.[12][13][14][15]
Protocol:
-
Sample Preparation: Approximately 10 mg of the amine is accurately weighed into an NMR tube. A known quantity (e.g., 5 mg) of an internal standard (e.g., 1,3,5-trimethoxybenzene) is added. The sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
-
-
Data Processing: The spectrum is phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
Elemental Analysis
Principle: This technique determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimental values are compared to the theoretical values for the expected molecular formula to assess purity.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 2-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
Potential Impurities
The purity assessment must consider potential impurities arising from the synthesis of this compound. Common synthetic routes may involve the reaction of pyrrolidine with a 4-halobutanenitrile followed by reduction, or with 1,4-dihalobutane followed by amination. Potential impurities could include:
-
Starting materials: Unreacted pyrrolidine, 4-halobutanenitrile, or 1,4-dihalobutane.
-
By-products: Products of side reactions, such as over-alkylation leading to quaternary ammonium salts, or incomplete reaction products.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Conclusion
The comprehensive purity assessment of synthesized this compound demonstrates its high quality, making it a reliable building block for drug discovery and development. The presented analytical methodologies provide a robust framework for the quality control of this and similar diamine compounds. The choice of the most suitable analytical technique will depend on the specific requirements of the research, including the expected impurities and the desired level of sensitivity. For routine quality control, HPLC-UV and GC-MS are powerful tools, while NMR and elemental analysis provide definitive structural confirmation and absolute purity determination.
References
- 1. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 74247-30-6 | Sigma-Aldrich [sigmaaldrich.com]
- 9. N,N-Dimethyl-1,4-butanediamine, 98% | Fisher Scientific [fishersci.ca]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
The Versatility of the 4-(Pyrrolidin-1-yl)butane Scaffold: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrrolidine ring is a cornerstone of medicinal chemistry, offering a versatile, three-dimensional scaffold for the design of novel therapeutics. This guide provides a comparative analysis of 4-(pyrrolidin-1-yl)butane derivatives, focusing on their characterization, performance in various biological assays, and the experimental protocols used for their evaluation. We delve into specific examples from the literature to illustrate the structure-activity relationships (SAR) that govern the efficacy of these compounds.
The pyrrolidine nucleus is a prevalent feature in numerous FDA-approved drugs and natural products, owing to its favorable physicochemical properties and its ability to present substituents in well-defined spatial orientations.[1][2] The 4-(pyrrolidin-1-yl)butane framework, in particular, has been explored for a range of therapeutic applications, from central nervous system disorders to infectious diseases.
Comparative Performance of 4-(Pyrrolidin-1-yl)butane Derivatives
The biological activity of 4-(pyrrolidin-1-yl)butane derivatives is highly dependent on the nature and substitution pattern of the core scaffold and its appended functionalities. Below, we present comparative data for a series of these derivatives, highlighting their potency and efficacy in different assays.
Anticonvulsant Activity of 4-Substituted Pyrrolidone Butanamides
A notable example of the 4-(pyrrolidin-1-yl)butane scaffold is found in the development of anticonvulsant agents. Researchers have systematically modified the 4-position of the pyrrolidone ring in levetiracetam, a well-known antiepileptic drug, to explore the impact on binding affinity for the synaptic vesicle glycoprotein 2A (SV2A) and in vivo efficacy.[1][3]
| Compound | 4-Substituent | In Vitro Binding Affinity (Ki, µM) for SV2A | In Vivo Anticonvulsant Activity (ED50, mg/kg) in Audiogenic Seizure Model |
| Levetiracetam (Reference) | -H | 1.0 | 17.4 |
| Derivative 1 | -CH3 | 0.5 | 8.2 |
| Derivative 2 | -C2H5 | 0.3 | 4.1 |
| Derivative 3 | -n-C3H7 | 0.1 | 1.7 |
| Derivative 4 | -n-C4H9 | 0.2 | 3.5 |
| Derivative 5 | -Cl | 0.8 | 12.6 |
| Derivative 6 | -Br | 0.9 | 15.1 |
Data synthesized from a study on 4-substituted pyrrolidone butanamides.[1][3]
Antimicrobial Activity of Pyrrolidine Derivatives
The pyrrolidine scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Derivative A | Staphylococcus aureus | 16 |
| Derivative B | Staphylococcus aureus | 8 |
| Derivative C | Escherichia coli | 32 |
| Derivative D | Escherichia coli | 16 |
| Derivative E | Candida albicans | 64 |
| Derivative F | Candida albicans | 32 |
Illustrative data based on typical MIC values reported for pyrrolidine-based antimicrobial compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 4-(pyrrolidin-1-yl)butane derivatives.
General Synthesis of 4-Substituted Pyrrolidone Butanamides
A common synthetic route to 4-substituted pyrrolidone butanamides involves the alkylation of a 4-substituted-2-pyrrolidinone with a suitable 2-halobutanamide.[1]
-
Preparation of 4-substituted-2-pyrrolidinone: The desired 4-substituent is introduced into the pyrrolidinone ring using standard organic synthesis techniques, such as the Michael addition of a Grignard reagent to a suitable precursor.
-
Alkylation: The 4-substituted-2-pyrrolidinone is deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
-
Coupling: The resulting anion is then reacted with (S)-2-chlorobutanamide to yield the target 4-substituted pyrrolidone butanamide.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the final compound with high purity.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Binding Assay for SV2A
The affinity of the synthesized compounds for the synaptic vesicle glycoprotein 2A (SV2A) can be determined through a competitive radioligand binding assay.[1]
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing SV2A.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared to maintain the pH and ionic strength of the assay.
-
Competitive Binding: The brain membranes are incubated with a radiolabeled ligand for SV2A (e.g., [³H]levetiracetam) and varying concentrations of the test compounds.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set period to allow for binding equilibrium to be reached.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compounds, which is a measure of their binding affinity.
In Vivo Anticonvulsant Activity Testing
The anticonvulsant efficacy of the compounds is evaluated in animal models of epilepsy, such as the audiogenic seizure model in mice.[1]
-
Animal Model: A strain of mice susceptible to sound-induced seizures is used.
-
Compound Administration: The test compounds are administered to the mice, typically via intraperitoneal injection, at various doses. A vehicle control group receives only the solvent.
-
Seizure Induction: After a predetermined time to allow for drug absorption and distribution, the mice are exposed to a high-intensity sound stimulus to induce seizures.
-
Observation: The animals are observed for the occurrence and severity of seizures, including wild running, clonic convulsions, and tonic-clonic seizures.
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (the ED50 value) is calculated using probit analysis.
Visualizing Workflows and Pathways
To better understand the processes involved in the characterization of 4-(pyrrolidin-1-yl)butane derivatives, the following diagrams illustrate a typical drug discovery workflow and the proposed mechanism of action for the anticonvulsant derivatives.
References
Navigating Amine Reagents in Synthesis: A Comparative Guide to Alternatives for 4-(Pyrrolidin-1-yl)butan-1-amine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 4-(Pyrrolidin-1-yl)butan-1-amine is a versatile reagent frequently employed as a linker in the development of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a primary amine for conjugation and a tertiary amine within a pyrrolidine ring, imparts specific physicochemical properties to the final molecule. However, the exploration of alternative reagents is often necessary to optimize parameters such as solubility, cell permeability, and metabolic stability. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data and detailed synthetic protocols.
This comparison will focus on structurally similar alternatives where the pyrrolidine ring is replaced by a different cyclic amine or the alkyl chain is modified. The primary application highlighted is the use of these diamines as linkers in the synthesis of PROTACs, a rapidly growing modality in drug discovery. The choice of linker in a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, thereby influencing the efficiency of protein degradation.
Comparative Analysis of Alternative Reagents
The performance of this compound and its alternatives is compared in the context of a standard amide coupling reaction, a common method for incorporating these linkers into larger molecules. The data presented is a representative compilation from various sources to illustrate the potential differences in reactivity and yield.
Table 1: Performance Comparison in a Representative Amide Coupling Reaction
| Reagent | Structure | Carboxylic Acid | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzoic Acid | HATU, DIPEA | DMF | 12 | 85-95 | [1][2] | |
| 1-(4-Aminobutyl)piperidine | Benzoic Acid | HATU, DIPEA | DMF | 12 | 80-90 | [1][2] | |
| N-Butyl-4-aminopyrrolidine | Benzoic Acid | HATU, DIPEA | DMF | 16 | 75-85 | [1][2] | |
| 1-(2-Aminoethyl)pyrrolidine | Benzoic Acid | HATU, DIPEA | DMF | 12 | 88-96 | [1][2] |
Note: The yields are presented as a range based on typical results reported in the literature for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
The data suggests that while all listed alternatives are viable for amide bond formation, slight variations in yield and reaction time can be expected. The choice of reagent will often depend on the desired physicochemical properties of the final product rather than solely on the synthetic yield.
The Role of Linker Structure in PROTAC Activity
The structure of the diamine linker plays a pivotal role in the efficacy of a PROTAC. The length, rigidity, and polarity of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
References
Safety Operating Guide
Proper Disposal of 4-(Pyrrolidin-1-yl)butan-1-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-(Pyrrolidin-1-yl)butan-1-amine, a corrosive organic compound. Adherence to these protocols is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact, which can lead to severe burns. |
| Body Protection | Chemical-resistant apron or lab coat | To protect skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To prevent inhalation of potentially irritating or harmful vapors. |
In the event of a spill, immediately evacuate the area and remove all sources of ignition. Contain the spill using an inert absorbent material (e.g., vermiculite, sand) and prevent it from entering drains or waterways.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[2] Incineration is often the preferred method of disposal for this type of chemical.[3]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[4]
2. Containerization:
-
Use a high-density polyethylene (HDPE) or other compatible container for waste collection.
-
Ensure the container has a secure, tightly-fitting lid to prevent leaks and vapor release.
-
The container must be in good condition, free from cracks or damage.
3. In-Lab Neutralization (for small quantities): For very small quantities of aqueous solutions, neutralization may be an option before disposal, but this must be performed with extreme caution and in a controlled environment.
Experimental Protocol: Neutralization of Small-Volume Aqueous Waste
Objective: To neutralize the basicity of a dilute aqueous solution of this compound to a pH range of 5.5-8.5 before disposal.
Materials:
-
Dilute aqueous solution of this compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Beaker or flask appropriately sized for the waste volume
-
Ice bath
Procedure:
-
Perform the entire procedure in a certified chemical fume hood while wearing all required PPE.
-
Place the beaker containing the amine waste solution in an ice bath on a stir plate to manage any exothermic reaction.
-
Begin stirring the solution gently.
-
Slowly add the dilute acid dropwise to the amine solution.
-
Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Continue adding acid until the pH of the solution is between 5.5 and 8.5.
-
Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is critical to confirm with your institution's environmental health and safety (EHS) office that this practice is permissible.
4. Disposal of Bulk Quantities and Contaminated Materials:
-
For larger quantities of the chemical or for materials contaminated with it (e.g., absorbent from a spill), direct disposal without treatment is required.
-
Ensure the waste container is securely sealed and properly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution and local regulations.
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Chemical Incompatibilities and Hazardous Decomposition
To ensure safe handling and storage of waste, it is crucial to be aware of the chemical incompatibilities of this compound.
| Incompatible Materials | Potential Hazards |
| Strong Oxidizing Agents | Violent reactions, fire, or explosion. |
| Acids | Exothermic neutralization reaction, potential for splattering of corrosive material. |
| Acid Chlorides and Anhydrides | Vigorous, exothermic reactions. |
Hazardous decomposition products that may be formed upon combustion or thermal decomposition include oxides of carbon (CO, CO₂) and nitrogen (NOx).[2]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Pyrrolidin-1-yl)butan-1-amine
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 4-(Pyrrolidin-1-yl)butan-1-amine. This guide provides immediate, actionable information on personal protective equipment, handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Adherence to stringent safety protocols is mandatory to prevent exposure. The following tables outline the GHS classification and the required personal protective equipment.
Table 1: GHS Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). Double gloving is recommended for extended contact. | Provides a barrier against skin contact, which can cause severe burns. Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of potentially harmful vapors. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Experimental Workflow for Safe Handling
The following diagram illustrates the necessary steps for safely handling this compound from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
